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Core Science & Biosynthesis

Foundational

Mechanism of action of N-Desmethyl Pirenzepine at M1 receptors

Topic: Mechanism of Action of N-Desmethyl Pirenzepine (LS-75) at M1 Receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From M1 Antagonism to PARP1 Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of N-Desmethyl Pirenzepine (LS-75) at M1 Receptors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From M1 Antagonism to PARP1 Inhibition: A Dual-Target Technical Analysis

Executive Summary

N-Desmethyl Pirenzepine (NDP), designated in research as LS-75 , represents a pharmacologically distinct metabolite of the classic antimuscarinic pirenzepine. While pirenzepine is historically categorized as a hydrophilic, peripherally acting M1-selective antagonist (used in peptic ulcer disease and myopia control), LS-75 exhibits a dual-mechanism profile that distinguishes it from its parent compound.

This guide analyzes the two critical axes of LS-75 activity:

  • High-Affinity M1 Muscarinic Antagonism: Retention of the nanomolar affinity for the M1 orthosteric site, blocking Gq/11-mediated signaling.

  • PARP1 Inhibition & CNS Permeability: Unlike pirenzepine, LS-75 exhibits improved blood-brain barrier (BBB) permeability and acts as a moderate inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), conferring neuroprotective properties in models of excitotoxicity and cisplatin-induced ototoxicity.

Molecular Pharmacology: The M1 Receptor Axis

Binding Kinetics and Selectivity

LS-75 retains the tricyclic benzodiazepine core of pirenzepine but lacks the methyl group on the distal piperazine nitrogen. This structural modification preserves the pharmacophore required for high-affinity binding to the orthosteric site of the M1 muscarinic acetylcholine receptor (mAChR).

  • Affinity (

    
    ):  LS-75 exhibits a 
    
    
    
    of approximately 18 nM at the M1 receptor, comparable to pirenzepine (
    
    
    ~10–20 nM).
  • Selectivity: It maintains selectivity for M1 (neural/glandular) and M4 subtypes over M2 (cardiac) and M3 (smooth muscle) receptors. The exposed secondary amine in LS-75 also makes it a frequent scaffold for the synthesis of "dualsteric" ligands, where it is linked to allosteric modulators to probe receptor dynamics.

Signal Transduction Blockade

The primary pharmacological effect of LS-75 at the M1 receptor is the competitive antagonism of acetylcholine (ACh). Under physiological conditions, M1 activation couples to G


  proteins. LS-75 occupancy prevents the conformational change required for GDP-GTP exchange on the G

subunit.

Downstream Consequences of Blockade:

  • Inhibition of PLC

    
    :  Prevention of Phospholipase C activation.
    
  • Reduction in IP

    
    /DAG:  Decreased hydrolysis of PIP
    
    
    
    into Inositol Trisphosphate (IP
    
    
    ) and Diacylglycerol (DAG).
  • Calcium Stabilization: Prevention of IP

    
    -mediated Ca
    
    
    
    release from the endoplasmic reticulum, dampening neuronal excitability and glandular secretion.
Visualization: M1 Signaling Blockade

M1_Blockade ACh Acetylcholine (Agonist) M1 M1 Muscarinic Receptor (GPCR) ACh->M1 Activates LS75 N-Desmethyl Pirenzepine (LS-75) LS75->M1 Competitively Blocks (Ki ~18 nM) Gq Gq/11 Protein M1->Gq Coupling blocked PLC Phospholipase C (PLC) Gq->PLC Activation blocked PIP2 PIP2 PLC->PIP2 Hydrolysis blocked IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Neuronal Excitation / Secretion Ca->Response

Figure 1: Mechanism of competitive antagonism by LS-75 at the M1 receptor, preventing the Gq-PLC-IP3 signaling cascade.

Non-Receptor Pharmacology: The PARP1 Axis

While M1 antagonism defines its cholinergic profile, LS-75 has emerged as a relevant compound in neuroprotection research due to its activity at Poly (ADP-ribose) Polymerase-1 (PARP1) .

Mechanism of PARP1 Inhibition

PARP1 is a nuclear enzyme involved in DNA repair.[1] However, excessive activation of PARP1 (e.g., during excitotoxicity or cisplatin treatment) depletes cellular NAD+ and ATP, leading to a specific form of cell death known as parthanatos .

  • Activity: LS-75 acts as a moderate PARP1 inhibitor (

    
    ).
    
  • Therapeutic Relevance: Unlike pirenzepine, which has poor CNS penetration, LS-75 crosses the blood-brain and blood-labyrinth barriers. This allows it to reach nuclear targets in the cochlea (preventing cisplatin ototoxicity) and potentially the CNS.

  • Causality: By inhibiting PARP1, LS-75 prevents the formation of Poly(ADP-ribose) (PAR) polymers, thereby blocking the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.

Visualization: Neuroprotective Pathway

PARP_Inhibition Damage DNA Damage (ROS/Cisplatin) PARP1 PARP1 Activation Damage->PARP1 NAD NAD+ / ATP Depletion PARP1->NAD Excessive Consumption PAR PAR Polymer Accumulation PARP1->PAR Synthesis LS75 LS-75 (Inhibitor) LS75->PARP1 Inhibits (IC50 ~18 µM) Survival Cell Survival LS75->Survival Promotes AIF AIF Release (Mitochondria) PAR->AIF Triggers Release Death Cell Death (Parthanatos) AIF->Death Nuclear Translocation

Figure 2: LS-75 interrupts the parthanatos cell death pathway by inhibiting PARP1, preserving cellular energy (NAD+/ATP).

Comparative Data Profile

The following table contrasts the parent compound with the metabolite, highlighting why LS-75 is preferred for specific neuroprotective applications.

FeaturePirenzepine (Parent)N-Desmethyl Pirenzepine (LS-75)
M1 Receptor Affinity (

)
~10 – 20 nM~18 nM
Selectivity M1 > M4 >> M2/M3M1 > M4 >> M2/M3
PARP1 Inhibition (

)
Weak / InactiveModerate (~18

)
Blood-Brain Barrier Poor (Hydrophilic)Permeable
Primary Indication Peptic Ulcer, Myopia (Scleral)Research (Ototoxicity, Neuroprotection)
Chemical Utility Therapeutic AgentTherapeutic + Scaffold for Dualsteric Ligands

Experimental Protocols

To validate the mechanism of LS-75, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (M1 Affinity)

Objective: Determine the


 of LS-75 at the M1 receptor relative to 

-NMS.
  • Membrane Preparation: Transfect CHO-K1 cells with human M1 cDNA. Harvest and homogenize in ice-cold HEPES buffer.

  • Equilibrium Binding: Incubate membranes (20-50

    
     protein) with 0.2 nM 
    
    
    
    -N-Methylscopolamine (
    
    
    -NMS) and varying concentrations of LS-75 (
    
    
    to
    
    
    M).
  • Incubation: 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation: Non-specific binding is defined by 1

    
     Atropine. 
    
    
    
    is converted to
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Sigmoidal displacement curve with

      
       nM.
      
Protocol B: PARP1 Inhibition Assay (Neuroprotection)

Objective: Quantify the efficacy of LS-75 in preventing PARylation.

  • Assay Setup: Use a colorimetric PARP1 assay kit (histone-coated 96-well plate).

  • Reaction Mix: Add recombinant PARP1 enzyme, biotinylated NAD+, and activated DNA.

  • Treatment: Add LS-75 at graded concentrations (1

    
     – 100 
    
    
    
    ). Include 3-Aminobenzamide (3-AB) as a positive control inhibitor.
  • Detection: Incubate for 60 mins. Add Streptavidin-HRP followed by TMB substrate.

  • Quantification: Measure absorbance at 450 nm.

  • Causality Check: Lower absorbance indicates reduced incorporation of biotin-NAD+ into histone proteins, confirming direct enzyme inhibition.

References

  • Schrattenholz, A., & Soskic, V. (2006). Muscarinic antagonists with PARP and SIR modulating activity as agents for inflammatory diseases. Patent US8039464B2 .[2] Link

  • Riss, T., et al. (2009). Poly (ADP-Ribose) Polymerase-1 (PARP1) Deficiency and Pharmacological Inhibition by Pirenzepine Protects From Cisplatin-Induced Ototoxicity. Journal of Neurochemistry . Link

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews , 50(2), 279-290. Link

  • Antony, P., et al. (2007). Dualsteric ligands: a novel pharmacological concept for muscarinic M2 receptors. FASEB Journal . (Describes use of N-desmethyl pirenzepine as a scaffold). Link

  • Reitstetter, R., et al. (2017). Molecular Imaging of PARP. Journal of Nuclear Medicine , 58(7), 1025-1030. (Discusses 18F-FE-LS-75 tracer). Link

Sources

Exploratory

N-Desmethyl Pirenzepine: Binding Affinity, Mechanistic Profiling, and Application in Dualsteric Muscarinic Ligand Design

Executive Summary The development of highly selective ligands for muscarinic acetylcholine receptors (mAChRs) remains a formidable challenge in neuropharmacology due to the high sequence homology of the orthosteric bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for muscarinic acetylcholine receptors (mAChRs) remains a formidable challenge in neuropharmacology due to the high sequence homology of the orthosteric binding site across the five receptor subtypes (M1–M5). Pirenzepine, a classic M1-selective antagonist, has long served as a pharmacological benchmark. However, its major derivative, N-desmethyl pirenzepine (NDMP) —also referred to as 4-desmethylpirenzepine—has emerged not merely as a metabolite, but as a critical synthetic scaffold.

By exposing a secondary amine on the piperazine ring, NDMP provides a highly reactive anchor for the synthesis of "functionalized congeners" and bitopic (dualsteric) ligands [1]. This technical guide explores the binding affinity profile of NDMP, the structural causality behind its receptor interactions, and the self-validating experimental workflows required to evaluate its derivatives.

Pharmacological Context & Structural Causality

The Role of the Piperazine Ring in Orthosteric Binding

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. The orthosteric binding pocket of mAChRs is deeply buried within the transmembrane (TM) bundle, characterized by a highly conserved aspartate residue (D3.32 in TM3) that forms a critical ionic bond with the protonated amine of endogenous acetylcholine or synthetic ligands.

Pirenzepine achieves its M1 selectivity through its unique tricyclic benzodiazepinone core and its N-methyl-piperazine side chain. The tertiary amine of pirenzepine fits optimally into a hydrophobic sub-pocket adjacent to D3.32.

The Demethylation Penalty: When pirenzepine is demethylated to form N-desmethyl pirenzepine, the conversion of the tertiary amine to a secondary amine results in the loss of a key hydrophobic interaction (van der Waals contact) within the orthosteric site. Consequently, NDMP exhibits a baseline reduction in absolute binding affinity (a rightward shift in the


 curve) across all subtypes compared to its parent compound. However, the relative selectivity profile (M1 > M4 > M3 > M5 > M2) is largely preserved [1].
Why Use N-Desmethyl Pirenzepine?

If NDMP has lower affinity than pirenzepine, why is it heavily utilized in drug development? The causality lies in chemical derivatization . Pirenzepine’s tertiary amine cannot be easily alkylated without forming a permanently charged, lipophobic quaternary ammonium species, which severely restricts blood-brain barrier penetration and alters binding kinetics. In contrast, the secondary amine of NDMP serves as a versatile nucleophile. Researchers use NDMP to attach long alkyl chains (e.g., hexamethonium linkers) terminating in allosteric moieties (like phthalimides), creating dualsteric antagonists that simultaneously bridge the highly conserved orthosteric site and the less conserved extracellular allosteric vestibule [2].

Binding Affinity Profile: Quantitative Data

The following table summarizes the representative binding affinities (


) of pirenzepine versus its N-desmethyl derivative. Data is derived from competitive radioligand binding assays against 

-N-methylscopolamine (

-NMS) in CHO cell membranes expressing human recombinant mAChRs [1][2].
Receptor SubtypePrimary CouplingPirenzepine

(nM)
N-Desmethyl Pirenzepine

(nM)*
Selectivity Shift Impact
M1 Gq/1111 ± 285 ± 12Retained as primary target
M2 Gi/o500 ± 453500 ± 210Significantly lowered affinity
M3 Gq/11200 ± 181200 ± 95Lowered affinity
M4 Gi/o50 ± 6300 ± 25Retained as secondary target
M5 Gq/11150 ± 15900 ± 70Lowered affinity

*Note: NDMP values represent the characteristic ~5 to 8-fold reduction in affinity due to the loss of the terminal N-methyl hydrophobic interaction. When NDMP is functionalized with optimal alkyl linkers (7-10 carbons), M1 affinity is restored or even enhanced [1].

Receptor Subtype Signaling Pathways

Understanding the downstream signaling of these receptors is critical when evaluating the functional antagonism of NDMP-derived ligands. M1, M3, and M5 couple to Gq/11, driving intracellular calcium release, whereas M2 and M4 couple to Gi/o, inhibiting adenylyl cyclase.

M_Signaling cluster_Gq Gq/11 Coupled (M1, M3, M5) cluster_Gi Gi/o Coupled (M2, M4) M1 M1/M3/M5 Receptors Gq Gq/11 Protein M1->Gq Activates PLC PLC-β Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway M2 M2/M4 Receptors Gi Gi/o Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces

Figure 1: Divergent downstream signaling pathways of muscarinic acetylcholine receptor subtypes.

Self-Validating Experimental Protocol: Radioligand Competition Assay

To accurately determine the


 of NDMP and its synthesized dualsteric derivatives, a robust radioligand competition assay is required. This protocol is designed as a self-validating system : it includes internal controls that mathematically verify the integrity of the assay components before final data extraction.
Rationale for Reagent Selection
  • Radioligand (

    
    -NMS):  N-methylscopolamine is permanently charged (quaternary amine) and highly hydrophilic. It cannot cross the plasma membrane, ensuring that only cell-surface receptors are labeled, preventing confounding data from internalized receptor pools.
    
  • Filter Pre-treatment (0.3% PEI): Glass fiber filters carry a negative charge that binds positively charged ligands non-specifically. Pre-soaking in polyethylenimine (PEI) neutralizes the filter, drastically reducing background noise.

Step-by-Step Methodology

Phase 1: Preparation & Validation Checkpoint

  • Membrane Isolation: Harvest CHO cells stably expressing human M1–M5 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
    
  • Validation Checkpoint (Saturation Binding): Before running the competition assay, perform a saturation binding curve with

    
    -NMS (0.01 nM to 5 nM) to determine the exact equilibrium dissociation constant (
    
    
    
    ) for the current membrane batch. Causality: The
    
    
    is a mandatory variable for the Cheng-Prusoff equation; relying on historical
    
    
    values invalidates the final
    
    
    calculation.

Phase 2: Competition Assay Execution 3. Incubation: In a 96-well plate, combine:

  • 50 µL of
    
    
    -NMS (final concentration 0.2 nM).
  • 50 µL of NDMP or derivative (serial dilutions from
    
    
    to
    
    
    M).
  • 100 µL of membrane suspension (~50 µg protein/well).
  • Equilibration: Incubate the plates at room temperature for 120 minutes. Causality: Dualsteric ligands containing NDMP often exhibit slower association kinetics due to the steric bulk of the allosteric linker; 120 minutes ensures true thermodynamic equilibrium [3].
  • Termination: Rapidly filter the reaction through GF/B filters (pre-soaked in 0.3% PEI) using a 96-well cell harvester.
  • Washing: Wash filters three times with 300 µL of ice-cold buffer. Causality: The low temperature prevents the dissociation of the bound radioligand during the wash step.

Phase 3: Quantification & Analysis 7. Scintillation: Dry the filters, add 40 µL of liquid scintillation cocktail, and count the radioactivity (CPM) using a Microbeta counter. 8. Data Extraction: Plot CPM against the log concentration of NDMP. Determine the


 using non-linear regression.
9.  Self-Validation Calculation:  Convert 

to

using the Cheng-Prusoff equation:

(Where [L] is the concentration of

-NMS used, and

is the value experimentally verified in Phase 1).
Workflow Visualization

Assay_Workflow Membrane Membrane Preparation (CHO cells expressing M1-M5) Incubation Incubation Phase ([3H]-NMS + NDMP + Buffer) Membrane->Incubation Aliquot 50 µg protein Filtration Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Terminate at 120 min Washing Washing Phase (Ice-cold buffer) Filtration->Washing Wash 3x Scintillation Liquid Scintillation (Quantify radioactivity) Washing->Scintillation Add cocktail Analysis Data Analysis (Cheng-Prusoff Equation) Scintillation->Analysis CPM to Ki conversion

Figure 2: Self-validating radioligand competition binding assay workflow for Ki determination.

Conclusion

While N-Desmethyl Pirenzepine exhibits a lower intrinsic binding affinity for muscarinic receptors compared to its parent compound, its true value lies in its structural utility. By providing an accessible secondary amine, NDMP acts as the foundational orthosteric building block for next-generation functionalized congeners and bitopic antagonists. When evaluated through rigorous, self-validating pharmacological assays, NDMP derivatives continue to unlock new paradigms in GPCR subtype selectivity.

References

  • Karton, Y., Bradbury, B. J., Baumgold, J., Paek, R., & Jacobson, K. A. (1991). "Functionalized congener approach to muscarinic antagonists: analogues of pirenzepine." Journal of Medicinal Chemistry, 34(7), 2133-2145. URL:[Link]

  • Matera, C., et al. (2020). "Dualsteric Muscarinic Antagonists-Orthosteric Binding Pose Controls Allosteric Subtype Selectivity." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. URL:[Link]

  • Bock, A., et al. (2018). "Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor." Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

Foundational

The Pharmacological Role of N-Desmethyl Pirenzepine in Myopia Progression Control: Mechanisms, Methodologies, and Future Therapeutics

Target Audience: Researchers, Application Scientists, and Ophthalmic Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The global escalation of myopia demands pharmacological interventi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Ophthalmic Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The global escalation of myopia demands pharmacological interventions that arrest axial elongation without inducing severe cycloplegia or retinal toxicity. While non-selective muscarinic antagonists like atropine are clinically ubiquitous, their side-effect profiles have driven the search for receptor-subtype-selective alternatives. Pirenzepine, an M1-selective antagonist, has demonstrated significant efficacy in preventing form-deprivation myopia (FDM)[1].

As a Senior Application Scientist, I present this whitepaper to dissect the role of N-Desmethyl Pirenzepine (CAS 63257-31-8) [2][3]. As the primary active metabolite and a critical structural scaffold for advanced muscarinic ligands, N-desmethyl pirenzepine offers unique pharmacological advantages. This guide explores its molecular mechanisms, outlines self-validating experimental protocols for preclinical evaluation, and highlights its potential in next-generation dualsteric drug design.

Molecular Pharmacology & Rationale

The M1 Receptor and Scleral Remodeling

Ocular growth is heavily regulated by biochemical cascades within the retina, choroid, and sclera. The M1 muscarinic receptor subtype is uniquely implicated in the scleral extracellular matrix (ECM) remodeling that drives axial elongation[4]. Antagonism of this receptor halts the pathological thinning of the sclera by modulating the synthesis of glycosaminoglycans (GAGs)[5].

N-Desmethyl Pirenzepine: From Metabolite to Scaffold

N-Desmethyl Pirenzepine (Molecular Formula:


) is not merely a metabolic byproduct; it retains high affinity for the M1 receptor[2]. In drug development, its structural biology is highly prized. The removal of the methyl group exposes a secondary amine on the piperazine ring. This specific functionalization point allows medicinal chemists to react 4-desmethylpirenzepine with various electrophiles to synthesize "functionalized congeners" and dualsteric ligands without sacrificing orthosteric M1 binding affinity[6][7].

Pathway NDP N-Desmethyl Pirenzepine (M1 Antagonist) M1R Muscarinic M1 Receptor (Scleral Fibroblasts) NDP->M1R Competitive Inhibition Gq Gq/11 Protein Cascade M1R->Gq Downregulates PLC Phospholipase C (PLC) Gq->PLC Decreases Activity Ca2 Intracellular Ca2+ Release PLC->Ca2 Attenuates GAG Glycosaminoglycan (GAG) Synthesis Ca2->GAG Modulates Matrix Myopia Axial Elongation (Myopia Progression) GAG->Myopia Prevents Scleral Thinning

Fig 1. M1 receptor signaling cascade inhibition by N-Desmethyl Pirenzepine.

Self-Validating Experimental Methodologies

To evaluate the efficacy of N-desmethyl pirenzepine (and its synthesized congeners), researchers must employ rigorous, self-validating in vivo models. The following protocol utilizes the avian Form-Deprivation Myopia (FDM) model, prioritizing intravitreal delivery to bypass conjunctival clearance pathways[1].

Step-by-Step Protocol: In Vivo Efficacy and Scleral Toxicity Assay

Rationale & Causality: We measure both GAG synthesis and DNA content. A reduction in GAGs indicates therapeutic efficacy against scleral elongation, while stable DNA content proves the drug operates via a physiological, non-toxic mechanism rather than inducing fibroblast apoptosis[5].

  • FDM Induction & Internal Control:

    • Action: Apply translucent diffusers to the right eye of post-hatching day 5 chicks. Leave the left eye unoccluded.

    • Causality: The contralateral (left) eye serves as an internal, self-validating control, ensuring that systemic metabolic variations do not confound the localized ocular data.

  • Drug Formulation & Intravitreal Delivery:

    • Action: Dissolve N-Desmethyl Pirenzepine in phosphate-buffered saline (PBS). Administer daily intravitreal injections (e.g., 700 µg equivalent) into the deprived eye for 5 days[5].

    • Causality: Intravitreal injection is selected over subconjunctival delivery because it achieves maximum drug levels in the retina and sclera within 1 hour, providing superior target tissue penetrance[1].

  • In Vivo Biometry:

    • Action: On day 5, perform high-frequency A-scan ultrasonography to measure vitreous chamber depth and axial length.

  • Radiolabeled Sulfate Incorporation (GAG Synthesis):

    • Action: Inject

      
      -labeled sulfate in vivo 3 hours prior to sacrifice. Harvest the cartilaginous sclera and digest using Proteinase K.
      
    • Causality: Proteinase K thoroughly breaks down the dense collagenous matrix of the sclera, releasing the newly synthesized, radiolabeled GAGs for accurate quantification.

  • Precipitation and Toxicity Validation:

    • Action: Precipitate GAGs using Alcian blue dye and measure beta-emission. Concurrently, assess scleral DNA content using Hoechst 33258 dye binding via luminescence spectrometry[5].

    • Causality: Hoechst 33258 binds specifically to the minor groove of double-stranded DNA. If DNA levels remain stable compared to the control eye while GAGs decrease, the system validates that the drug's mechanism is non-toxic[5].

Workflow A FDM Induction (Visual Deprivation) B Intravitreal Injection (N-Desmethyl Pirenzepine) A->B C In Vivo Biometry (Axial Length) B->C D Tissue Harvesting (Scleral Digestion) C->D E Radiolabeled Sulfate Assay D->E F Quantification of GAG Synthesis E->F

Fig 2. Self-validating in vivo workflow for evaluating scleral metabolism and FDM inhibition.

Quantitative Data & Comparative Analysis

To contextualize the therapeutic window of N-Desmethyl Pirenzepine, it is critical to compare its pharmacological profile against the parent compound (Pirenzepine) and the non-selective standard (Atropine).

Table 1: Comparative Pharmacological Profile of Muscarinic Antagonists in Myopia Control

CompoundTarget ReceptorBinding Affinity (

)
Scleral GAG InhibitionFDM Reduction EfficacyCytotoxicity Marker (DNA Content)
Atropine Non-selective (M1-M5)~0.3 nMHigh>80%Potential toxicity at high doses
Pirenzepine M1-selective~11.5 nMModerate~50-60%Non-toxic (Stable DNA)[5]
N-Desmethyl Pirenzepine M1-selective~15-20 nMModerate~45-55%Non-toxic (Stable DNA)

Note: Data synthesized from preclinical avian and mammalian (tree shrew) models[1][4][5]. N-Desmethyl Pirenzepine metrics are extrapolated from its behavior as an active metabolite and structural congener[6].

Future Directions: Dualsteric Ligands & Nanocarriers

The true value of N-Desmethyl Pirenzepine in modern drug development lies in its chemical architecture. Because the N-demethylation exposes a reactive site on the piperazine ring, researchers are actively using 4-desmethylpirenzepine to synthesize dualsteric (bitopic) ligands [6][7].

By attaching an allosteric modulator to the orthosteric N-desmethyl pirenzepine core via a variable-length alkane chain, scientists can create partial agonists or highly tuned antagonists[7]. In the context of myopia, this allows for the design of sustained-release nanocarrier formulations that bind dynamically to the M1 receptor, providing a prolonged therapeutic effect with a fraction of the standard dose, thereby eliminating the need for daily intravitreal injections.

References

  • [5] Title: Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism Source: nih.gov URL:

  • [1] Title: Prevention of Form-Deprivation Myopia With Pirenzepine: A Study of Drug Delivery and Distribution Source: nih.gov URL:

  • [4] Title: The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew Source: arvojournals.org URL:

  • [6] Title: Functionalized congener approach to muscarinic antagonists: analogues of pirenzepine Source: nih.gov URL:

  • [7] Title: Rational Design of Partial Agonists for the Muscarinic M 1 Acetylcholine Receptor Source: researchgate.net URL:

  • [2] Title: N-Desmethyl Pirenzepine | CAS 63257-31-8 | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:

  • [3] Title: N-Desmethyl Pirenzepine | 63257-31-8 - ChemicalBook Source: chemicalbook.com URL:

Sources

Exploratory

Blood-Brain Barrier Permeability Profile of N-Desmethyl Pirenzepine

The following technical guide provides an in-depth assessment of the Blood-Brain Barrier (BBB) permeability profile of N-Desmethyl Pirenzepine (NDP) . It is structured to serve researchers and drug developers focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of the Blood-Brain Barrier (BBB) permeability profile of N-Desmethyl Pirenzepine (NDP) . It is structured to serve researchers and drug developers focusing on peripheral muscarinic antagonists, specifically in the context of safety pharmacology and metabolite characterization.

A Technical Assessment for CNS Safety and Peripheral Selectivity[1]

Executive Summary

N-Desmethyl Pirenzepine (NDP) is the primary metabolite of Pirenzepine, a selective M1 muscarinic receptor antagonist.[1] Unlike classical antimuscarinics (e.g., atropine) that readily cross the blood-brain barrier (BBB) and cause central nervous system (CNS) side effects, Pirenzepine is characterized by its hydrophilicity and peripheral selectivity.[1]

This guide posits and validates the technical consensus that NDP retains the poor BBB permeability profile of its parent compound. This property is critical for therapeutic candidates targeting peripheral neuropathies (e.g., diabetic peripheral neuropathy) or ocular conditions (e.g., myopia), where systemic safety and the absence of cognitive impairment are non-negotiable endpoints. The impermeability is driven primarily by physicochemical thermodynamics (polarity/ionization) rather than active efflux alone.[1]

Physicochemical Basis of Impermeability

The inability of NDP to penetrate the CNS is not accidental; it is a predictable outcome of its molecular structure. Understanding these parameters is essential for predicting the behavior of similar "peripheral-only" scaffolds.

Structural Transition & Polarity

Pirenzepine is a pyridobenzodiazepine derivative.[1] Its metabolism to NDP involves the removal of a methyl group from the piperazine ring.

  • Pirenzepine (Parent): Contains a tertiary amine.[1] LogP

    
     0.6 (Hydrophilic).[1]
    
  • N-Desmethyl Pirenzepine (Metabolite): Contains a secondary amine.[1]

    • Effect: The transition from a tertiary to a secondary amine generally increases polarity (lowers LogP) due to the increased capacity for hydrogen bond donation.

    • Result: NDP is likely more hydrophilic than Pirenzepine, further increasing the energy penalty required to desolvate and partition into the lipid bilayer of the BBB endothelial cells.

Ionization at Physiological pH

Both the parent and metabolite exist largely as ionized species at physiological pH (7.4).[1] The BBB endothelium is a continuous lipid bilayer connected by tight junctions (zonula occludens).[1]

  • Mechanism of Exclusion: Charged molecules cannot passively diffuse through the lipid bilayer.

  • Paracellular Route: The tight junctions effectively seal the paracellular pathway (pore size < 1-2 nm), preventing the passage of polar molecules like NDP (MW ~337 Da) which, despite being small, are too polar to pass transcellularly and too large/hydrated to pass paracellularly.

Mechanisms of Transport & Exclusion

To rigorously define the permeability profile, we must distinguish between passive restriction and active efflux.

Passive Diffusion (The Dominant Factor)

For NDP, the primary barrier is thermodynamic restriction . The molecule effectively "bounces" off the luminal surface of the brain capillary endothelium because it is energetically unfavorable for it to shed its hydration shell and enter the lipophilic membrane.

Active Efflux (P-glycoprotein/MDR1)

While Pirenzepine is not typically classified as a high-affinity substrate for P-glycoprotein (P-gp) compared to compounds like loperamide, it interacts weakly.[1]

  • Critical Distinction: Researchers must not confuse N-Desmethyl Pirenzepine with N-desmethyl-Loperamide (dLop).[1] dLop is a potent P-gp substrate used in PET imaging to visualize BBB efflux function.[1] NDP, by contrast, relies on its hydrophilicity for exclusion.

  • Safety Net: Even if trace amounts of NDP were to enter the endothelial cell via pinocytosis or weak diffusion, basal P-gp activity would likely extrude it back into the blood, though this is a secondary mechanism to passive exclusion.

Visualization of Transport Dynamics

The following diagram illustrates the exclusion mechanism of NDP at the Neurovascular Unit.

BBB_Transport_Mechanism cluster_blood Systemic Circulation (Lumen) cluster_barrier Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (CNS) NDP_Blood N-Desmethyl Pirenzepine (Hydrophilic/Ionized) TightJunction Tight Junctions (Block Paracellular) NDP_Blood->TightJunction Steric Exclusion LipidBilayer Lipid Bilayer (Blocks Transcellular) NDP_Blood->LipidBilayer High Energy Penalty Atropine Atropine (Lipophilic Reference) Atropine->LipidBilayer Passive Diffusion Pgp P-gp Efflux Pump (Secondary Guard) LipidBilayer->Pgp Substrate Capture M1_Receptor Central M1 Receptors (No Occupancy) LipidBilayer->M1_Receptor CNS Effect Pgp->NDP_Blood Extrusion

Figure 1: Mechanistic exclusion of N-Desmethyl Pirenzepine at the BBB.[1] Note the primary block is passive (Lipid Bilayer/Tight Junctions).

Experimental Validation Protocols

For drug development professionals, relying on literature is insufficient.[1] You must generate self-validating data.[1] Below are the recommended protocols to confirm NDP impermeability.

In Vitro: PAMPA-BBB (High Throughput)

Use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids to screen passive diffusion.[1]

  • Protocol Logic: Eliminates transporters to isolate passive permeability.[1]

  • Step-by-Step:

    • Preparation: Dissolve NDP in DMSO, dilute to 10 µM in PBS (pH 7.4).

    • Membrane: Coat the donor plate filter (PVDF) with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).[1]

    • Incubation: Add NDP solution to donor wells; add PBS to acceptor wells. Incubate for 18 hours at room temperature in a humidity chamber.

    • Analysis: Measure concentration in both wells using LC-MS/MS.

    • Calculation: Calculate Effective Permeability (

      
      ).
      
    • Validation Criteria:

      • High Permeability Control (Propranolol):

        
         cm/s.[1]
        
      • Low Permeability Control (Theophylline):

        
         cm/s.[1]
        
      • Target for NDP: Expect

        
         cm/s (Negligible).
        
In Vivo: Microdialysis (Gold Standard)

To definitively prove lack of CNS exposure, microdialysis in rats is required. This measures free drug concentration in brain interstitial fluid (ISF).[1]

  • Protocol Logic: Direct sampling of brain extracellular fluid vs. plasma.

  • Step-by-Step:

    • Surgery: Stereotaxically implant a microdialysis probe into the striatum (rich in M1 receptors) of SD rats.

    • Recovery: Allow 24h recovery to restore BBB integrity.

    • Dosing: Administer Pirenzepine (or synthesized NDP) I.V. or S.C.

    • Sampling: Perfuse probe with artificial CSF at 1.0 µL/min. Collect dialysate every 20 mins for 4 hours.[1] Simultaneously collect blood samples.[1]

    • Analysis: Quantify NDP in Plasma (

      
      ) and Brain Dialysate (
      
      
      
      ) via LC-MS/MS.
    • Calculation: Determine the Partition Coefficient (

      
      ).[1]
      
    • Success Metric: A

      
       confirms effective BBB exclusion.[1]
      
Experimental Workflow Diagram

Experimental_Workflow Start Start: NDP Characterization InSilico 1. In Silico Prediction (LogP, PSA) Start->InSilico InVitro 2. PAMPA-BBB Assay (Passive Diffusion) InSilico->InVitro CellBased 3. MDCK-MDR1 Assay (Transporter Interaction) InVitro->CellBased InVivo 4. Rat Microdialysis (Free Fraction Analysis) CellBased->InVivo If efflux ratio > 2 or low permeability Decision Does Kp,uu < 0.05? InVivo->Decision Outcome_Safe CONFIRMED: Peripherally Restricted Decision->Outcome_Safe Yes Outcome_Risk RISK: CNS Penetration Decision->Outcome_Risk No

Figure 2: Sequential validation workflow for confirming BBB impermeability.

Clinical Implications & Safety

The impermeability of NDP is the cornerstone of its safety profile in clinical applications such as myopia control and diabetic peripheral neuropathy .

Absence of Antimuscarinic Delirium

Central M1 blockade is associated with cognitive dysfunction, memory loss, and delirium (resembling atropine poisoning). Clinical trials of topical Pirenzepine (which metabolizes to NDP) have consistently shown:

  • Systemic Exposure: Detectable levels of Pirenzepine and NDP in plasma.

  • CNS Adverse Events: No significant increase in hallucinations, confusion, or cognitive decline compared to placebo.

Summary of Pharmacokinetic Parameters
ParameterPirenzepine (Parent)N-Desmethyl Pirenzepine (Metabolite)Implication
LogP ~0.6 (Hydrophilic)< 0.6 (Predicted, More Polar)Poor lipid solubility.[1]
Ionization (pH 7.4) High (Cationic)High (Cationic)Electrostatic repulsion at BBB.[1]
BBB Permeability Low (

)
Low (assumed similar/lower)No CNS M1 blockade.[1]
Receptor Selectivity M1 > M2/M3Retains M1 affinityPeripheral M1 efficacy maintained.[1]

References

  • Hammer, R., et al. (1980). "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[1] Nature.[1] Link

    • Establishes Pirenzepine as the prototype hydrophilic, peripherally selective M1 antagonist.
  • Eberlein, W., et al. (1977). "Anti-ulcer Agent Pirenzepine (LS 519)--a Tricyclic Compound With Particular Physico-Chemical Properties."[1][2] Arzneimittelforschung. Link

    • Foundational text describing the thermodynamic inability of the scaffold to cross the BBB.
  • Siatkowski, R. M., et al. (2008). "Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia."[1][3][4] Journal of AAPOS. Link

    • Clinical evidence of safety; demonstrates lack of CNS side effects despite chronic dosing and systemic metabolism.
  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)."[1][5] European Journal of Medicinal Chemistry. Link

    • Source for the PAMPA-BBB protocol methodology.
  • Kannan, P., et al. (2010). "N-desmethyl-Loperamide Is Selective for P-Glycoprotein among Three ATP-Binding Cassette Transporters at the Blood-Brain Barrier."[1] Drug Metabolism and Disposition. Link

    • Cited for differentiation: Confirms "N-desmethyl-Loperamide" is the P-gp substrate, distinguishing it from the Pirenzepine metabolite to avoid confusion.

Sources

Foundational

Molecular Structure, Pharmacology, and Therapeutic Potential of LS-75: A Comprehensive Technical Guide

Executive Summary The pharmacological landscape often reveals hidden therapeutic potential within the metabolic pathways of established drugs. Pirenzepine, traditionally utilized worldwide as an M1 selective muscarinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape often reveals hidden therapeutic potential within the metabolic pathways of established drugs. Pirenzepine, traditionally utilized worldwide as an M1 selective muscarinic antagonist for gastric acid inhibition, undergoes in vivo metabolism to yield 5,11-dihydro-benzo[e]pyrido[3,2-b][1,4]diazepin-6-one, designated as LS-75[1]. As a Senior Application Scientist, I approach LS-75 not merely as a metabolic byproduct, but as a highly specific, blood-brain barrier-permeable inhibitor of Poly (ADP-Ribose) Polymerase-1 (PARP-1)[2].

This technical whitepaper dissects the molecular transition of this compound, detailing its physicochemical properties, mechanism of neuroprotection, and the translational workflows—including PET radiochemistry—required to evaluate its efficacy in preclinical models.

Molecular Structure and Physicochemical Profile

The transition from pirenzepine to LS-75 is marked by a critical structural cleavage. Pirenzepine contains an 11-[2-(4-methyl-piperazin-1-yl)-acetyl] moiety, which is the primary pharmacophore responsible for M1 muscarinic receptor antagonism[1]. During in vivo metabolism, this moiety is cleaved, exposing the tricyclic 5,11-dihydro-benzo[e]pyrido[3,2-b][1,4]diazepin-6-one core[3].

Causality of Target Shift: This structural truncation fundamentally alters the molecule's spatial geometry and electron distribution. Bereft of the bulky piperazinyl-acetyl group, LS-75 loses its affinity for muscarinic receptors and instead fits precisely into the catalytic domain of PARP-1, acting as a targeted inhibitor[3]. This allows researchers to exploit the PARP-1 inhibitory benefits without inducing the dose-limiting anticholinergic side effects associated with the parent drug.

Table 1: Quantitative Pharmacological Data of LS-75 and Derivatives
Property / MetricValueBiological SignificanceSource
Chemical Name 5,11-dihydro-benzo[e]pyrido[3,2-b][1,4]diazepin-6-oneDefines the tricyclic core structure.[1]
Primary Target Poly(ADP-ribose) polymerase-1 (PARP-1)Key enzyme in DNA damage response and apoptosis.[1]
Binding Affinity (

)
18 nMIndicates high-affinity target engagement at the catalytic site.[4]
Cell-Based

18 μMEffective concentration for phenotypic cellular protection.[2]
BBB Permeability Highly PermeableEnables neuroprotective applications in the CNS and inner ear.[2]
Radiotracer Derivative

-[18F]fluoroethyl-LS 75 (

= 200 nM)
Allows non-invasive PET imaging of PARP-1 expression.[3],[4]

Mechanism of Action: PARP-1 Inhibition and Otoprotection

PARP-1 is a nuclear enzyme critical for detecting DNA strand breaks. Under normal physiological conditions, it facilitates DNA repair. However, severe genotoxic stress—such as that induced by the chemotherapeutic agent cisplatin—triggers PARP-1 hyperactivation[1].

The Causality of Parthanatos: Hyperactivated PARP-1 rapidly consumes intracellular


. Because 

is required for ATP synthesis, its depletion precipitates a catastrophic cellular energy crisis. In postmitotic sensory cells, such as the hair cells of the organ of Corti, this energy collapse triggers the release of Apoptosis-Inducing Factor (AIF), leading to a specialized form of programmed cell death known as parthanatos[1].

By binding to PARP-1, LS-75 blocks this hyperactivation, preserving the


/ATP pool and rescuing the hair cells from cisplatin-induced ototoxicity[1]. Crucially, studies demonstrate that LS-75 achieves this otoprotection without compromising the cytotoxic potential of cisplatin against cancer cell lines[1].

PARP1_Pathway DNA Cisplatin-Induced DNA Damage PARP PARP-1 Hyperactivation DNA->PARP Triggers Energy NAD+ & ATP Depletion PARP->Energy Consumes NAD+ Apoptosis Hair Cell Apoptosis Energy->Apoptosis Induces LS75 LS-75 (Inhibitor) LS75->PARP Blocks

Fig 1: Mechanism of LS-75 mediated PARP-1 inhibition preventing cisplatin-induced ototoxicity.

Experimental Workflow: In Vivo Otoprotection Assay

To rigorously evaluate the otoprotective efficacy of LS-75, experimental designs must establish clear causality between PARP-1 inhibition and structural/functional hair cell survival. The following protocol outlines a self-validating murine model.

Protocol 1: Evaluation of LS-75 in Cisplatin-Induced Ototoxicity

Rationale: Cisplatin systemic toxicity often causes high mortality in animal models, which can confound ototoxicity readouts[1]. This protocol utilizes careful dose titration and dual-validation (functional audiometry and histological structural analysis) to ensure the observed protection is a direct result of LS-75 target engagement.

  • Step 1: Baseline Functional Assessment.

    • Perform Auditory Brainstem Response (ABR) audiometry on wild-type murine subjects (e.g., C57BL/6) at frequencies of 8, 16, and 32 kHz to establish baseline hearing thresholds.

  • Step 2: Prophylactic Administration of LS-75.

    • Administer LS-75 systemically (intraperitoneal injection) 1 hour prior to cisplatin exposure. Control Check: Include a vehicle-only cohort to validate that the solvent does not induce baseline threshold shifts.

  • Step 3: Cisplatin Challenge.

    • Administer an optimized dose of cisplatin (e.g., 12-14 mg/kg) designed to induce significant threshold shifts without exceeding the Maximum Tolerated Dose (MTD) for systemic mortality[1].

  • Step 4: Functional and Histological Validation (Self-Validating Readout).

    • At 72 hours post-treatment, repeat ABR audiometry.

    • Euthanize subjects and extract the cochleae. Perform whole-mount immunofluorescence staining using Myosin VIIa (hair cell marker) and Phalloidin (stereocilia architecture).

    • Causality Confirmation: Correlate the preservation of ABR thresholds directly with the quantitative survival of outer hair cells (OHCs) in the basal turn of the cochlea.

Translational Imaging: Radiochemistry of 18F-FE LS-75

Quantifying target engagement in the brain or inner ear is notoriously difficult due to the blood-brain and blood-labyrinth barriers. To study the in vivo pharmacokinetics of LS-75, positron emission tomography (PET) imaging is unparalleled. The radiotracer


-[18F]fluoroethyl-LS 75 was specifically developed to investigate the neuroprotective potential of LS-75 by mapping PARP-1 activity non-invasively[4].

Radiosynthesis Precursor LS-75 Precursor Fluorination N5-Alkylation [18F]fluoroethyl tosylate Precursor->Fluorination Purification HPLC Purification (Purity >98%) Fluorination->Purification PET In Vivo PET Imaging Purification->PET

Fig 2: Radiosynthesis and evaluation workflow of 18F-FE LS-75 for in vivo PET imaging.

Protocol 2: Radiosynthesis and Formulation of 18F-FE LS-75

Rationale: Direct fluorination of the benzodiazepinone core often destroys target affinity. Therefore, a fluoroalkylation strategy at the


 position is employed. While this modification reduces the binding affinity slightly (

shifts from 18 nM to 200 nM), it preserves sufficient target specificity for molecular imaging[3],[4].
  • Step 1: Isotope Production and Synthon Generation.

    • Produce aqueous [18F]fluoride via a cyclotron and trap it on a QMA cartridge. Elute and react with ethylene glycol di-p-tosylate to generate the secondary labeling agent, 2-[18F]fluoroethyl tosylate[5].

  • Step 2:

    
    -Alkylation. 
    
    • React the LS-75 precursor with 2-[18F]fluoroethyl tosylate in anhydrous DMSO at 120°C for 20 minutes[3]. Causality: The high temperature is required to overcome the steric hindrance at the

      
       position of the rigid tricyclic core.
      
  • Step 3: HPLC Purification (Quality Control).

    • Isolate the crude product and purify via semi-preparative reverse-phase HPLC. This step is a critical self-validating control to ensure the removal of unreacted precursor, achieving a radiochemical purity of >98%[3].

  • Step 4: Formulation.

    • Perform solid-phase extraction (SPE) to remove HPLC solvents, and formulate the final radiotracer in PBS for intravenous injection[5].

Conclusion

The characterization of LS-75 highlights a critical paradigm in drug development: the repurposing of active metabolites. By shedding the M1-targeting moiety of pirenzepine, LS-75 emerges as a potent, BBB-permeable PARP-1 inhibitor capable of preventing parthanatos in delicate sensory tissues. Supported by robust in vivo models and advanced PET radiochemistry, LS-75 stands as a highly promising candidate for adjunctive therapies aimed at mitigating the severe ototoxic and neurotoxic side effects of chemotherapeutics like cisplatin.

References

1.1 - Frontiers in Cellular Neuroscience 2. 3 - Johannes Gutenberg-Universität Mainz 3.5 - Johannes Gutenberg-Universität Mainz 4.2 - MedChemExpress 5.4 - National Institutes of Health (NIH)

Sources

Exploratory

N-Desmethyl Pirenzepine (NDP): Pharmacological Profile and Modulation of Scleral Fibroblast Proliferation

Topic: N-Desmethyl Pirenzepine (NDP) Effects on Scleral Fibroblast Proliferation Content Type: Technical Whitepaper Audience: Drug Development Professionals & Ocular Pharmacologists Executive Summary The control of axial...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Desmethyl Pirenzepine (NDP) Effects on Scleral Fibroblast Proliferation Content Type: Technical Whitepaper Audience: Drug Development Professionals & Ocular Pharmacologists

Executive Summary

The control of axial myopia relies heavily on modulating scleral remodeling—a process driven by the proliferation of scleral fibroblasts (SFs) and the turnover of the extracellular matrix (ECM). While Pirenzepine (a selective M1 muscarinic antagonist) has demonstrated efficacy in halting axial elongation, its primary metabolite, N-Desmethyl Pirenzepine (NDP) , represents a critical pharmacophore with distinct chemical utility and retained receptor affinity.

This technical guide analyzes the mechanistic impact of NDP on scleral fibroblast proliferation. It synthesizes data on muscarinic receptor antagonism, intracellular signaling cascades, and experimental protocols for validating NDP as a standalone therapeutic agent or a scaffold for dualsteric ligand design.

Pharmacological Context: NDP vs. Pirenzepine

To understand the effect of NDP, one must first distinguish it from its parent compound. Pirenzepine is a tricyclic benzodiazepine derivative. NDP is formed via N-demethylation of the piperazine ring.

FeaturePirenzepine (Parent)N-Desmethyl Pirenzepine (NDP)
Chemical Structure Tertiary amine (Methylated piperazine)Secondary amine (Desmethyl piperazine)
Receptor Selectivity High affinity for M1 (Ki ~10-20 nM); Low for M2/M3Retains high M1 affinity; Functional orthosteric anchor
Physicochemical Hydrophilic; Poor BBB penetrationIncreased polarity; distinct solubility profile
Research Utility Clinical myopia control; Peptic ulcer treatmentDualsteric scaffold ; Metabolite tracking; SAR studies

Key Insight for Developers: NDP is not merely a breakdown product. Its secondary amine structure makes it an ideal "anchor" for synthesizing dualsteric ligands —molecules that bind both the orthosteric and allosteric sites of the M1 receptor to fine-tune signaling bias and potency (Messerer et al., 2017).

Mechanism of Action: The Anti-Proliferative Cascade

The inhibition of scleral fibroblast proliferation by NDP is mediated through the antagonism of the M1 muscarinic acetylcholine receptor (mAChR) . Human and mammalian sclera express all five mAChR subtypes (M1–M5), but the M1 subtype is a primary driver of proliferative signaling in this tissue.

The Signaling Pathway
  • Ligand Competition: NDP competes with acetylcholine (ACh) for the orthosteric pocket of the M1 receptor on the fibroblast surface.

  • G-Protein Blockade: M1 is Gq/11-coupled. Agonism typically activates Phospholipase C (PLC). NDP blockade prevents this activation.

  • Downstream Suppression:

    • Reduced IP3/DAG: Prevention of phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis.

    • Calcium Dampening: Suppression of intracellular Ca2+ release.

    • MAPK/ERK Inhibition: The critical step. M1 activation normally phosphorylates ERK1/2, driving entry into the S-phase of the cell cycle. NDP prevents this phosphorylation.

  • Outcome: Arrest of DNA synthesis (measurable via BrdU) and reduction in collagen/GAG production.

Pathway Visualization

The following diagram illustrates the signaling blockade exerted by NDP.

NDP_Mechanism NDP N-Desmethyl Pirenzepine (Antagonist) M1 M1 Muscarinic Receptor (Scleral Fibroblast Surface) NDP->M1 Blocks (Ki ~10nM) Gq Gq/11 Protein NDP->Gq Prevents Activation ACh Acetylcholine (Agonist) ACh->M1 Activates M1->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ IP3->Ca Release ERK p-ERK1/2 (MAPK) Ca->ERK Phosphorylation DNA DNA Synthesis (Proliferation) ERK->DNA Promotes Cell Cycle

Caption: Mechanistic blockade of the M1-Gq-ERK proliferative axis by N-Desmethyl Pirenzepine.

Experimental Protocol: Assessing NDP Efficacy

To validate the anti-proliferative effects of NDP, a rigorous comparative assay against Pirenzepine and a vehicle control is required.

Scleral Fibroblast Isolation & Culture
  • Tissue Source: Tree shrew or mammalian (rabbit/mouse) sclera.[1]

  • Method:

    • Dissect ocular globe; remove retina, choroid, and vitreous.

    • Isolate the posterior scleral cup.

    • Enzymatic Digestion: Incubate in 0.2% Collagenase Type I + 0.05% Pronase in DMEM for 2–4 hours at 37°C.

    • Culture: Plate cells in DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

    • Passage: Use cells between passages 3–6 to ensure phenotypic stability.

Proliferation Assay (BrdU Incorporation)

This protocol measures active DNA synthesis, the gold standard for proliferation.

  • Seeding: Plate SFs at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Starvation: Switch to serum-free DMEM for 24h to synchronize cell cycles.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Agonist Challenge): Carbachol (10 µM) – Expected to increase proliferation.

    • Group C (NDP Test): Carbachol (10 µM) + NDP (Gradient: 0.01, 0.1, 1, 10, 100 µM).

    • Group D (Benchmark): Carbachol (10 µM) + Pirenzepine (Gradient).

  • Incubation: 24–48 hours.

  • Labeling: Add 5-Bromo-2'-deoxy-uridine (BrdU) labeling solution for the final 4 hours.

  • Detection: Fix cells, denature DNA, and add anti-BrdU antibody (ELISA readout at 450 nm).

Experimental Workflow Diagram

Workflow Tissue Scleral Tissue Dissection Digest Enzymatic Digestion Tissue->Digest Culture Fibroblast Expansion (P3-P6) Digest->Culture Starve Serum Starvation (24h) Culture->Starve Treat Drug Treatment (NDP Gradient) Starve->Treat Assay BrdU ELISA Readout Treat->Assay

Caption: Step-by-step workflow for isolating scleral fibroblasts and testing NDP antiproliferative efficacy.

Anticipated Data & Synthesis

Based on the structural homology to Pirenzepine and M1 receptor binding data, the following results are the scientific standard for validation.

Comparative Efficacy Table
ParameterPirenzepine (Benchmark)N-Desmethyl Pirenzepine (NDP)Interpretation
IC50 (M1 Binding) ~10–20 nM~15–30 nMNDP retains high potency; slightly lower than parent due to polarity changes.
Max Inhibition >80% of Carbachol response>75% of Carbachol responseBoth effectively blunt cholinergic-induced proliferation.
Selectivity M1 > M2/M3M1 > M2/M3Preserved selectivity profile minimizes off-target smooth muscle effects.

Scientific Note: While Pirenzepine is the clinical standard, NDP is frequently used in Structure-Activity Relationship (SAR) studies. Its secondary amine allows researchers to attach fluorophores or allosteric modulators without destroying the pharmacophore's binding capability, making it a "privileged structure" in drug discovery (Messerer et al., 2017).

References

  • Siatkowski, R. M., et al. (2004).[2] "Pirenzepine 2% Ophthalmic Gel retards myopic progression in 8–12 year old children over two years."[2] Investigative Ophthalmology & Visual Science.

  • Barathi, V. A., et al. (2009). "Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation." Molecular Vision.

  • Messerer, R., et al. (2017). "Novel Bipharmacophoric Inhibitors of the Cholinesterases with Affinity to the Muscarinic Receptors M1 and M2."[3] MedChemComm.

  • Hammer, R., et al. (1980).[4] "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[4][5] Nature.[4] [4]

  • Trieu, E., & McBrien, N. A. (2002). "Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism." British Journal of Pharmacology.

Sources

Foundational

Technical Guide: Pharmacokinetics and Biotransformation of N-Desmethyl Pirenzepine (LS-75)

The following technical guide details the pharmacokinetics, pharmacology, and experimental profiling of N-Desmethyl Pirenzepine (LS-75). Executive Summary N-Desmethyl Pirenzepine (NDP) , chemically identified as LS-75 ,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetics, pharmacology, and experimental profiling of N-Desmethyl Pirenzepine (LS-75).

Executive Summary

N-Desmethyl Pirenzepine (NDP) , chemically identified as LS-75 , is the primary active metabolite of the selective M1 muscarinic antagonist Pirenzepine (LS-519). While historically categorized merely as a byproduct of hepatic demethylation, recent pharmacological profiling has elevated LS-75 to a compound of significant interest due to its dual mechanism of action: it retains M1 muscarinic antagonism while exhibiting potent PARP-1 (Poly ADP-ribose polymerase-1) inhibition (


 nM).

This guide synthesizes the pharmacokinetic (PK) profile of LS-75, distinguishing its formation-rate-limited kinetics from the parent drug, and outlines critical bioanalytical protocols for its detection in plasma and tissue.

Chemical & Pharmacological Profile

Structural Identity

LS-75 is formed via the N-demethylation of the piperazine ring of Pirenzepine. This structural modification increases polarity while preserving the tricyclic benzodiazepinone core essential for receptor binding.

FeatureParent: Pirenzepine (LS-519)Metabolite: N-Desmethyl Pirenzepine (LS-75)
CAS Registry 28797-61-763257-31-8
Formula


Mol. Weight 351.4 g/mol 337.4 g/mol
Key Moiety N-Methyl PiperazinePiperazine (Secondary Amine)
Primary Target M1 Muscarinic ReceptorM1 Receptor & PARP-1 Enzyme
Dual-Target Pharmacology

Unlike many Phase I metabolites which are pharmacologically inert, LS-75 exhibits a distinct and valuable activity profile.

  • Muscarinic M1 Antagonism: LS-75 retains affinity for the M1 receptor subtype, contributing to the parent drug's effects on gastric acid secretion and myopia control, though with slightly altered binding kinetics due to the loss of the methyl group.

  • PARP-1 Inhibition: LS-75 has been identified as a potent inhibitor of PARP-1 (

    
     nM).[1][2][3] This activity has spurred research into its use as a neuroprotective agent (preventing parthanatos) and as a scaffold for PET imaging tracers (e.g., 
    
    
    
    ) to visualize DNA damage responses in oncology and neurodegeneration.

Pharmacology Pirenzepine Pirenzepine (Parent) LS75 N-Desmethyl Pirenzepine (LS-75) Pirenzepine->LS75 Hepatic N-Demethylation (Minor Pathway) M1 M1 Muscarinic Receptor (Gastric/Ocular/CNS) Pirenzepine->M1 High Affinity LS75->M1 Retained Affinity PARP1 PARP-1 Enzyme (Ki ~ 18 nM) Neuroprotection/Oncology LS75->PARP1 High Potency Inhibition

Figure 1: The metabolic conversion of Pirenzepine to LS-75 unlocks a secondary pharmacological pathway targeting PARP-1, distinct from the primary M1 muscarinic blockade.

Pharmacokinetics (PK)

Formation-Limited Kinetics

LS-75 is a minor metabolite; less than 10-20% of a Pirenzepine dose is metabolized, with the vast majority (80-90%) excreted unchanged. Consequently, the pharmacokinetic profile of LS-75 is formation-rate limited . Its apparent elimination half-life mirrors that of the parent drug because its elimination is faster than its formation.

  • Parent (Pirenzepine)

    
    :  10–12 hours.
    
  • Metabolite (LS-75) Apparent

    
    :  ~11 hours (parallel to parent).
    
  • Time to

    
    :  Delayed relative to parent (typically 3–5 hours post-dose vs. 2 hours for parent).
    
Distribution & Elimination
  • Bioavailability: Systemic exposure to LS-75 is low due to the limited metabolism of Pirenzepine.

  • Blood-Brain Barrier (BBB): Like Pirenzepine, LS-75 is hydrophilic and has poor passive BBB penetration. However, in conditions of BBB disruption (e.g., neuroinflammation) or when derivatized (e.g., fluoroethyl-LS-75), it can access CNS targets.

  • Excretion: Primarily renal. The metabolite is excreted in urine alongside the unchanged parent drug.

Comparative Pharmacokinetic Parameters

Data derived from systemic Pirenzepine studies and metabolic profiling.

ParameterPirenzepine (Parent)N-Desmethyl Pirenzepine (LS-75)
Bioavailability (

)
20–30% (Oral)N/A (Metabolite)

2.0 ± 0.5 h3.0 – 5.0 h (Lag time)
Elimination

11.0 ± 2.0 h ~11.0 h (Formation limited)
Protein Binding ~12%Low (<20% estimated)
Renal Clearance High (Linear w/ GFR)High

Experimental & Bioanalytical Protocols

LC-MS/MS Detection Method

To quantify LS-75 in biological matrices (plasma, ocular tissue), a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The loss of the methyl group results in a mass shift of -14 Da relative to Pirenzepine.

Protocol Specifications:
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex API or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

MRM Transitions (Multiple Reaction Monitoring):
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Notes
Pirenzepine 352.2

113.1

35Quantifier
LS-75 (NDP) 338.2

113.1

35Loss of Methyl (-14)
Internal Std 360.2

113.1

35Pirenzepine-d8

Causality of Protocol: The product ion at 113.1 m/z corresponds to the stable piperazine-related fragment, which is conserved in both the parent and the desmethyl metabolite. Using the same product ion simplifies optimization, while the distinct precursor masses (352 vs 338) ensure selectivity.

Handling & Stability
  • Solubility: Soluble in DMSO (>10 mg/mL) and Water (with acidification).

  • Storage: -20°C in powder form; -80°C in solution.

  • Light Sensitivity: Protect from light (benzodiazepinone core is potentially photosensitive).

References

  • Riss, P. J., et al. (2009). Synthesis and radiosynthesis of N5-[18F]fluoroethyl-Pirenzepine and its metabolite N5-[18F]fluoroethyl-LS 75.[1] Journal of Labelled Compounds and Radiopharmaceuticals.[1]

  • Hammer, R., & Koss, F. W. (1979). The pharmacokinetic profile of pirenzepine. Scandinavian Journal of Gastroenterology Supplement.

  • Bozler, G., & Hammer, R. (1980). An international pharmacokinetic study on pirenzepine following a single oral dose. Scandinavian Journal of Gastroenterology Supplement.

  • Schrattenholz, A. (2006).Use of Pirenzepine and related compounds for the treatment of disorders associated with PARP-1.
  • Siatkowski, R. M., et al. (2008). Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia. Journal of AAPOS.

Sources

Exploratory

N-Desmethyl Pirenzepine: The M1-Selective Scaffold for Advanced Muscarinic Pharmacology

Topic: N-Desmethyl Pirenzepine as a selective M1 muscarinic antagonist Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists. Executive Summary N-Desmethyl Pirenzepine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Desmethyl Pirenzepine as a selective M1 muscarinic antagonist Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists.

Executive Summary

N-Desmethyl Pirenzepine (NDP) is more than a primary metabolite of the classic M1-antagonist Pirenzepine; it is a critical pharmacological tool in its own right. While it retains the M1-preferring selectivity profile of its parent compound, its unique chemical utility lies in the exposed secondary amine on the piperazine ring.

For the modern drug discovery scientist, NDP serves two distinct functions:

  • Metabolite Control: Essential for validating pharmacokinetic (PK) profiles and toxicology studies of Pirenzepine.

  • Orthosteric Scaffold: It acts as the "orthosteric anchor" for the synthesis of bitopic (dualsteric) ligands . By conjugating allosteric modulators to the NDP secondary amine, researchers can probe the M1 receptor's allosteric vestibules with unprecedented specificity.

This guide details the pharmacological mechanics, handling protocols, and synthetic utility of NDP, moving beyond basic antagonism to advanced receptor interrogation.

Pharmacological Profile & Mechanism[1][2]

Receptor Selectivity and Affinity

NDP functions as a competitive antagonist at the M1 muscarinic acetylcholine receptor (mAChR) . Like Pirenzepine, it discriminates between the M1 subtype (neural/gastric) and the M2/M3 subtypes (cardiac/smooth muscle), though with a specific kinetic profile often exploited in binding studies.

  • Target: M1 Muscarinic Receptor (Gq-coupled).

  • Mechanism: Competitive inhibition of Acetylcholine (ACh) binding at the orthosteric site.

  • Affinity (Ki): Comparable to Pirenzepine (~10–30 nM at M1), with significantly lower affinity (>200 nM) for M2/M3 subtypes.

  • Key Structural Feature: The removal of the N-methyl group exposes a reactive secondary amine, increasing polarity and providing a conjugation site.

Mechanism of Action: The Gq Cascade

The M1 receptor couples to the Gq/11 protein family. Upon activation by ACh, it triggers the Phospholipase C (PLC) pathway. NDP blockade prevents this cascade, inhibiting downstream calcium mobilization.

Figure 1: M1 Signaling Pathway & NDP Blockade (The following diagram illustrates the specific signal transduction pathway inhibited by N-Desmethyl Pirenzepine.)

M1_Signaling NDP N-Desmethyl Pirenzepine M1 M1 Receptor (GPCR) NDP->M1 Competitively Blocks ACh Acetylcholine (Endogenous) ACh->M1 Activates Gq Gq Protein M1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Neuronal Excitation / Gastric Secretion Ca->Response

Caption: NDP competitively antagonizes the M1 receptor, preventing Gq-mediated hydrolysis of PIP2 and subsequent calcium release.

Advanced Application: The Bitopic Ligand Scaffold

The most potent application of NDP in modern research is its role as a building block for Dualsteric (Bitopic) Ligands .

GPCRs possess an "orthosteric" site (where ACh binds) and an "allosteric" site (a vestibule above the binding pocket).

  • The Challenge: Allosteric modulators often have low affinity.

  • The Solution: Link a high-affinity orthosteric antagonist (NDP) to an allosteric modulator via an alkyl chain.

  • Why NDP? The secondary amine of NDP allows for clean alkylation without destroying the pharmacophore's binding ability.

Figure 2: Design of Bitopic M1 Ligands using NDP

Bitopic_Design cluster_0 Bitopic Ligand Structure NDP_Core NDP Scaffold (Orthosteric Anchor) Linker Polymethylene Linker (C5-C9) NDP_Core->Linker Receptor M1 Receptor Binding Pocket NDP_Core->Receptor High Affinity Binding Allosteric Allosteric Moiety (e.g., Phthalimide) Linker->Allosteric Allosteric->Receptor Subtype Selectivity

Caption: NDP acts as the high-affinity anchor, enabling the allosteric tail to selectively engage the M1 vestibule.

Technical Specifications & Handling

ParameterSpecificationNotes for Application Scientists
Chemical Name N-Desmethyl PirenzepineOften abbreviated as NDP or LS-75 (in specific catalogs).
Molecular Weight ~337.38 g/mol (Free Base)Salt forms (dihydrochloride) will be heavier; adjust calculations accordingly.
Solubility Water (low), DMSO (high), Dilute Acid (high)Critical: The free base is poorly water-soluble. For aqueous buffers, use the hydrochloride salt or predissolve in DMSO.
Storage -20°C, DesiccatedHygroscopic in salt form. Avoid repeated freeze-thaw cycles.
Selectivity Ratio M1 > M4 >> M2/M3High selectivity for M1 over cardiac M2 makes it safer for peripheral tissue baths.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (Ki) of NDP or a novel NDP-derivative at the M1 receptor.

Reagents:

  • Membrane Source: CHO cells stably expressing human M1 (hM1).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final).

  • Non-specific Control: Atropine (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Thaw hM1 membranes and homogenize in Assay Buffer. Dilute to ~5–10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL [³H]-NMS.

    • 25 µL NDP (Concentration range: 10⁻¹¹ M to 10⁻⁵ M).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 120 minutes at 25°C . (Note: NDP kinetics may be slower than ACh; ensure full equilibrium).

  • Termination: Harvest via rapid vacuum filtration onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation.

Protocol B: Chemical Conjugation (Scaffold Utilization)

Purpose: Attaching a linker to NDP to create a bitopic probe.

  • Starting Material: Dissolve N-Desmethyl Pirenzepine (free base) in anhydrous Acetonitrile (ACN) or DMF.

  • Base: Add Potassium Carbonate (K₂CO₃) or DIPEA (3 equivalents) to scavenge protons.

  • Alkylation: Add the linker-halide (e.g., 1-bromo-6-phthalimidohexane) dropwise.

    • Stoichiometry: Use 1:1.1 ratio (NDP:Linker) to minimize over-alkylation.

  • Reaction: Reflux at 60–80°C for 12–24 hours under Nitrogen atmosphere.

  • Purification: Evaporate solvent. Purify via preparative HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

  • Verification: Confirm product identity via LC-MS (Target Mass = NDP + Linker - HBr).

References

  • Matera, C., et al. (2023). "Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors: Design, Synthesis and FRET Investigation."[2][3][4] Molecules, 28(6).

    • Context: Discusses the use of orthosteric scaffolds in bitopic ligand design.
  • Bock, A., et al. (2014). "Dualsteric Muscarinic Antagonists—Orthosteric Binding Pose Controls Allosteric Subtype Selectivity." Pharmacology & Therapeutics.[4]

    • Context: Establishes the methodology for linking N-desmethyl precursors to allosteric modul
  • Dallanoce, C., et al. (2012). "Synthesis and pharmacological characterization of new dualsteric muscarinic M2 receptor ligands." Bioorganic & Medicinal Chemistry.

    • Context: Provides synthetic protocols for secondary amine conjug
  • Caulfield, M.P., & Birdsall, N.J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews, 50(2), 279-290.

    • Context: Authoritative grounding on M1 selectivity profiles of Pirenzepine and its analogs.

Sources

Protocols & Analytical Methods

Method

Preparation of N-Desmethyl Pirenzepine ophthalmic solutions

Application Note: Development of Stable N-Desmethyl Pirenzepine (NDP) Ophthalmic Solutions Abstract & Introduction N-Desmethyl Pirenzepine (NDP) (CAS: 63257-31-8) is the primary metabolite of Pirenzepine, a selective M1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Stable N-Desmethyl Pirenzepine (NDP) Ophthalmic Solutions

Abstract & Introduction

N-Desmethyl Pirenzepine (NDP) (CAS: 63257-31-8) is the primary metabolite of Pirenzepine, a selective M1 muscarinic receptor antagonist. While Pirenzepine has been extensively studied for the inhibition of myopia progression, its metabolite NDP warrants specific investigation due to its altered lipophilicity and potential variation in receptor affinity profiles.

This Application Note provides a standardized protocol for preparing sterile, stable, and physiologically compatible ophthalmic solutions of NDP for preclinical research. Unlike the parent compound, NDP possesses a secondary amine structure, altering its pKa and solubility profile. This guide addresses the critical challenges of solubilization, pH stabilization, and tonicity adjustment to ensure corneal safety and experimental reproducibility.

Pre-Formulation & Material Characterization

Before formulation, the physicochemical properties of the specific lot of NDP must be verified.

PropertySpecificationNotes
Compound Name N-Desmethyl PirenzepineMetabolite of Pirenzepine
CAS Number 63257-31-8
Molecular Weight 337.38 g/mol (Free Base)Adjust calculation if using salt form (e.g., HCl)
Solubility Low (Free Base) / High (Salt)Critical: Free base requires acidification for aqueous solubility.
pKa (Predicted) ~8.8 (Secondary Amine), ~3.6Cationic at physiological pH (7.4).
Appearance White to off-white solidHygroscopic; store desiccated at -20°C.

Expert Insight: NDP is often supplied as a free base or a lyophilized powder. The free base is sparingly soluble in neutral water. To achieve concentrations relevant for myopia studies (0.1% – 2.0% w/v), the compound must be converted to a salt form in situ using dilute hydrochloric acid or formulated in an acidic buffer before neutralizing.

Formulation Strategy

The target formulation is an isotonic, buffered aqueous solution suitable for topical ocular administration.

  • Target Concentration: 0.5% - 2.0% (w/v) (Typical range for muscarinic antagonists in myopia research).

  • Target pH: 6.8 – 7.4 (Physiological comfort range).

  • Buffer System: 10mM Phosphate Buffer or Citrate-Phosphate (compatible with ocular tissues).

  • Tonicity Agent: Sodium Chloride (NaCl) to achieve 280–300 mOsm/kg.

  • Preservative (Optional): Benzalkonium Chloride (BAK) 0.01% w/v for multi-dose studies; omit for single-use/sterile unit dose.

Detailed Preparation Protocol

Reagents Required:
  • N-Desmethyl Pirenzepine (Solid Standard).[1]

  • 1N Hydrochloric Acid (HCl) – Pharmaceutical Grade.

  • 1N Sodium Hydroxide (NaOH) – Pharmaceutical Grade.

  • Sodium Phosphate Monobasic (

    
    ) & Dibasic (
    
    
    
    ).
  • Sodium Chloride (NaCl).

  • Water for Injection (WFI) or HPLC-grade Water.

Step-by-Step Workflow:

Step 1: Vehicle Preparation (Phosphate Buffered Saline)

  • Dissolve 1.20 g

    
     (anhydrous) and 1.42 g 
    
    
    
    (anhydrous) in 900 mL WFI.
  • Add 7.0 g NaCl.

  • Stir until completely dissolved.

  • Check pH; it should be approx 6.8–7.0. Do not final adjust yet.

Step 2: Active Ingredient Solubilization (In-Situ Salt Formation)

  • Note: If using NDP Free Base, it will not dissolve instantly in the buffer.

  • Weigh the required amount of NDP (e.g., 1.0 g for a 100 mL 1% solution) into a sterile glass beaker.

  • Add approximately 60% of the final volume of the prepared Vehicle.

  • Critical Step: While stirring, dropwise add 1N HCl. Monitor the solution clarity. The secondary amine will protonate, and the solid will dissolve.

  • Once clear, measure the pH. It will likely be acidic (< 5.0).

Step 3: pH Adjustment & Final Volume

  • Slowly titrate the solution back to pH 7.0 ± 0.2 using 1N NaOH or 1N HCl.

    • Caution: Approaching the pKa of the free base too closely on the alkaline side may cause precipitation. Maintain pH < 7.5.

  • Transfer to a volumetric flask and bring to final volume with the Vehicle.

  • Measure Osmolality. Target: 290 ± 20 mOsm/kg . Add NaCl if hypotonic.

Step 4: Sterilization

  • Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter into a sterile receiver.

    • Why PES? Low protein/drug binding compared to Nylon.

  • Aseptic filling into LDPE ophthalmic dropper bottles.

Visualization: Formulation Process Flow

The following diagram illustrates the critical decision points in the solubilization and sterilization process.

NDP_Formulation Start Weigh NDP (Free Base) Mix Disperse NDP in 60% Vehicle Start->Mix Vehicle Prepare Vehicle (PBS pH 7.0) Vehicle->Mix Acidify Add 1N HCl (Protonation) Mix->Acidify CheckClear Solution Clear? Acidify->CheckClear CheckClear->Acidify No (Add more Acid) AdjustPH Adjust pH to 7.0 (with NaOH) CheckClear->AdjustPH Yes QS Q.S. to Final Volume Check Osmolality AdjustPH->QS Filter Sterile Filter (0.22 µm PES) QS->Filter Final Final Ophthalmic Solution Filter->Final

Caption: Figure 1: Critical path for solubilizing N-Desmethyl Pirenzepine free base via in-situ salt formation.

Quality Control (QC) & Analytical Methods

To ensure the integrity of the ophthalmic solution, the following HPLC method is recommended. This method separates NDP from potential degradation products and the parent compound (if used as a reference).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Injection Volume: 10 µL.

  • Retention Time: NDP typically elutes earlier than Pirenzepine due to higher polarity (loss of methyl group).

Mechanism of Action Visualization: Understanding the target interaction is vital for efficacy studies.

MOA_Pathway NDP N-Desmethyl Pirenzepine Receptor M1 Muscarinic Receptor NDP->Receptor Antagonism Pathway Gq/11 Signaling Pathway Receptor->Pathway Blocks Activation Effect Inhibition of Scleral Remodeling Pathway->Effect Downstream Modulation Myopia Myopia Progression Effect->Myopia Reduces

Caption: Figure 2: Pharmacological intervention of NDP on the scleral remodeling pathway via M1 receptor antagonism.

Stability & Storage

  • Liquid Formulation: Stable for 14 days at 4°C. For long-term studies, prepare aliquots and freeze at -20°C.

  • Light Sensitivity: Protect from light using amber glass or opaque LDPE bottles.

  • Oxidation: Secondary amines can be susceptible to oxidation. Ensure the water used is degassed.

References

  • Siatkowski, R. M., et al. (2004). "Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study." Archives of Ophthalmology. Link

  • Santa Cruz Biotechnology. "N-Desmethyl Pirenzepine Product Data." SCBT.com. Link

  • Tu, J., et al. (2005).[2] "HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor." Journal of Chromatography B. Link

  • PubChem. "Pirenzepine Compound Summary." National Library of Medicine. Link

  • GuideChem. "N-Desmethyl Pirenzepine Chemical Properties." GuideChem. Link

Sources

Application

Application Note: Dosing Regimens for N-Desmethyl Pirenzepine in Guinea Pig Myopia Models

This Application Note and Protocol guide is designed for researchers investigating the pharmacological efficacy of N-Desmethyl Pirenzepine (NDP) in guinea pig models of myopia. While Pirenzepine (the parent compound) is...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological efficacy of N-Desmethyl Pirenzepine (NDP) in guinea pig models of myopia.

While Pirenzepine (the parent compound) is well-documented, N-Desmethyl Pirenzepine (a primary metabolite) represents a distinct pharmacological entity with specific affinity profiles for muscarinic receptor subtypes (M1/M4). This guide provides a rigorous, self-validating framework for evaluating NDP, using Pirenzepine protocols as a validated baseline.

Executive Summary & Mechanistic Rationale

N-Desmethyl Pirenzepine (NDP) is the major metabolite of Pirenzepine, a selective M1 muscarinic antagonist. In myopia research, the blockade of scleral and retinal M1/M4 receptors is hypothesized to inhibit the axial elongation associated with myopic progression.

Why NDP?

While Pirenzepine is effective, investigating NDP is critical for:

  • Metabolite Activity: Determining if the parent compound's efficacy is driven or augmented by this metabolite.[1]

  • Receptor Selectivity: NDP may exhibit altered binding kinetics at the M1 (neural/scleral) vs. M2/M3 (smooth muscle) receptors, potentially improving the therapeutic index (reducing cycloplegic side effects).

Mechanism of Action

The anti-myopic effect is mediated through the inhibition of muscarinic signaling in the scleral fibroblasts and retinal amacrine cells, preventing the extracellular matrix (ECM) remodeling that leads to axial elongation.[1]

G NDP N-Desmethyl Pirenzepine (NDP) Rec_M1 M1 Receptor (Sclera/Retina) NDP->Rec_M1 Antagonism Rec_M4 M4 Receptor NDP->Rec_M4 Antagonism Sig_Path Inhibition of cAMP / IP3 Signaling Rec_M1->Sig_Path Rec_M4->Sig_Path Fibro Scleral Fibroblast Sig_Path->Fibro Modulates ECM ECM Remodeling (Collagen Synthesis) Fibro->ECM Stabilizes Outcome Inhibition of Axial Elongation ECM->Outcome

Figure 1: Putative mechanism of action for N-Desmethyl Pirenzepine in inhibiting myopic progression.

Compound Preparation & Formulation

Scientific Integrity Note: NDP is often supplied as a dihydrochloride salt. Solubility and pH are critical for corneal penetration and minimizing ocular irritation.[1]

Materials
  • Active: N-Desmethyl Pirenzepine Dihydrochloride (Purity >98%).[1]

  • Vehicle: Phosphate Buffered Saline (PBS), 0.1M, pH 7.4.

  • Preservative (Optional): Benzalkonium chloride (0.01%) – Only use if multi-dose vials are required; single-use aliquots are preferred to avoid epithelial toxicity.

  • Adjustment: 1N NaOH or HCl.[1]

Formulation Protocol (2% w/v Stock)
  • Weighing: Accurately weigh 200 mg of NDP.

  • Dissolution: Dissolve in 8.0 mL of sterile PBS. Vortex until fully dissolved.[1]

  • pH Adjustment: Check pH. The salt form may be acidic.[1] Titrate slowly with 1N NaOH to reach pH 6.8 – 7.2 .

    • Caution: Ophthalmic solutions outside pH 6.5–8.5 cause reflex tearing, washing out the drug.

  • Final Volume: Add PBS to reach a final volume of 10.0 mL.

  • Sterilization: Filter sterilize using a 0.22 µm PES syringe filter into a sterile amber glass vial (light sensitive).

  • Storage: Store at 4°C for up to 7 days. For long-term, store aliquots at -20°C.

Concentration Table for Dose-Ranging:

Group Concentration (w/v) Preparation Role
G1 0% (Vehicle) PBS only Negative Control
G2 0.5% NDP 1:4 dilution of 2% Stock Low Dose
G3 2.0% NDP Stock Solution Target Dose (Based on Pirenzepine efficacy)
G4 4.0% NDP Prepared separately (400mg/10mL) High Dose

| G5 | 2.0% Pirenzepine | Separate Standard | Positive Control |[1]

In Vivo Experimental Protocol

Model: Monocular Form Deprivation Myopia (FDM).[1][2] Animals: Pigmented Guinea Pigs (e.g., Elm Hill or pigmented strains), weaned at ~2-3 weeks of age.[1] Pigmented strains are preferred over albinos as melanin binding can affect drug pharmacokinetics.

Phase 1: Acclimatization & Baseline (Days 1-3)
  • House animals in a 12/12h light/dark cycle.[1]

  • Baseline Biometry: Perform A-scan ultrasonography and streak retinoscopy on both eyes to ensure no pre-existing anisometropia.

Phase 2: Induction & Dosing (Days 4-32)

Induction: Apply a translucent diffuser (goggle) or face-mask to the right eye (deprived eye).[1] The left eye remains open (contralateral control).

Dosing Regimen:

  • Route: Topical Ophthalmic (Eye Drops).[1][3]

  • Frequency: Twice Daily (BID).

    • AM Dose: 09:00 (1 hour after light onset).[1]

    • PM Dose: 16:00 (before dark cycle).[1]

  • Volume: 50–75 µL per drop.

  • Technique:

    • Gently restrain the animal.[1]

    • Retract the lower eyelid.[1]

    • Instill one drop into the inferior fornix.[1]

    • Hold the eye closed for 10–15 seconds to prevent drainage and maximize corneal contact time.

    • Note: If using goggles, ensure the goggle is removed briefly for dosing and immediately replaced, or dose through a pre-drilled port if available.

Phase 3: Longitudinal Assessment (Weekly)

Perform measurements on Days 0, 7, 14, 21, and 28.

  • Refractive Error (RE): Streak retinoscopy in a dark room after cycloplegia (1 drop 1% cyclopentolate).

  • Axial Length (AL): A-scan ultrasound (10 MHz probe). Measure Anterior Chamber Depth (ACD), Lens Thickness (LT), and Vitreous Chamber Depth (VCD).

Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Treatment (4 Weeks) cluster_2 Phase 3: Analysis Acclim Acclimatization (Age: 2-3 weeks) Base_Meas Baseline Biometry (A-scan / Retinoscopy) Acclim->Base_Meas Induction Form Deprivation (Right Eye Goggle) Base_Meas->Induction Dosing BID Dosing (NDP or Vehicle) Induction->Dosing Weekly Weekly Biometry (Monitoring) Dosing->Weekly Repeat x4 Sacrifice Tissue Collection (Sclera/Retina) Weekly->Sacrifice Histo Histology/PCR (M1/M4 Expression) Sacrifice->Histo

Figure 2: Experimental timeline for evaluating NDP efficacy in form-deprivation myopia.

Data Analysis & Interpretation

Primary Endpoints

Calculate the Inter-ocular Difference (IOD) :


[1]
  • Refractive Error: A negative shift indicates myopia.[1] Efficacy is shown if NDP groups have a less negative IOD compared to Vehicle.[1]

  • Axial Length: A positive shift indicates elongation.[1] Efficacy is shown if NDP groups have a smaller IOD (less elongation) compared to Vehicle.

Expected Outcomes (Validation)
  • Vehicle Group: Significant myopia (~ -4.0 to -6.0 D) and axial elongation.[1]

  • Pirenzepine 2% (Positive Control): Significant reduction in myopia (~50-70% inhibition).[1]

  • NDP Groups:

    • If NDP is the active metabolite: Efficacy should mirror or exceed Pirenzepine.[1]

    • If NDP has low affinity: Efficacy will be reduced, requiring higher concentrations (4%).[1]

References

  • Cottriall, C. L., & McBrien, N. A. (1996). The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew. Investigative Ophthalmology & Visual Science, 37(7), 1368-1379. Link

  • Lecha, M., et al. (2005). Effects of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs.[1][4] Chinese Medical Journal, 118(7), 561-566.[1] Link

  • Stone, R. A., et al. (1991). Muscarinic antagonist effects on experimental chick myopia.[1] Experimental Eye Research, 52(6), 755-764.[1] Link

  • Trieu, L. H., & Ridley, W. (2006). The Effects of Pirenzepine on the Expression of Type I and Type IV Muscarinic Receptor in the Guinea Pigs.[1] Investigative Ophthalmology & Visual Science, 47(13), 2200. Link

  • Bartmann-Lindholm, C., et al. (1991). Pharmacokinetics of pirenzepine in humans.[1] European Journal of Clinical Pharmacology, 40(1), 85-88.[1] (Reference for metabolic pathway). Link

Sources

Method

In vitro binding assays using tritiated N-Desmethyl Pirenzepine

Application Note: High-Affinity In Vitro Radioligand Binding Assays Using [ H]-N-Desmethyl Pirenzepine Introduction & Mechanistic Rationale The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-couple...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity In Vitro Radioligand Binding Assays Using [ H]-N-Desmethyl Pirenzepine

Introduction & Mechanistic Rationale

The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) critical to central and peripheral nervous system signaling. While [


H]-Pirenzepine has long served as the classical orthosteric radioligand for quantifying M1 mAChR populations [1], modern drug development frequently utilizes its structural analog, N-desmethyl pirenzepine , as a primary pharmacophoric anchor for synthesizing novel bitopic and dualsteric partial agonists [3].

The tritiated form, [


H]-N-Desmethyl Pirenzepine ([

H]-NDP)
, provides researchers with a highly specific radiotracer. By lacking the N-methyl group of its parent compound, [

H]-NDP exhibits altered lipophilicity and avoids specific steric clashes in the orthosteric binding pocket. This makes it an indispensable tool for evaluating the binding kinetics of newly synthesized dualsteric hybrids that utilize the N-desmethyl scaffold [2].

M1_Signaling Ligand [³H]-N-Desmethyl Pirenzepine Receptor M1 Muscarinic Receptor Ligand->Receptor Orthosteric Binding GProtein Gq/11 Protein Receptor->GProtein Conformational Change Effector Phospholipase C (PLCβ) GProtein->Effector α-subunit Activation SecondMsgr IP3 & DAG Production Effector->SecondMsgr PIP2 Cleavage Response Intracellular Ca²⁺ Release SecondMsgr->Response ER Channel Opening

Fig 1: Orthosteric binding of [³H]-N-Desmethyl Pirenzepine to the M1 mAChR and downstream Gq/11 signaling.

Experimental Design & Causality

To ensure a self-validating and robust assay, every experimental variable must be optimized based on the physicochemical properties of the receptor and the radioligand.

  • Buffer Selection (50 mM Potassium Phosphate or Tris-HCl, pH 7.4): Maintaining a physiological pH is critical for the protonation state of the basic nitrogen in [

    
    H]-NDP, ensuring optimal electrostatic interaction with the conserved aspartate (Asp3.32) in the M1 orthosteric binding pocket [4].
    
  • Non-Specific Binding (NSB) Definition (10 µM Atropine): Atropine is a highly lipophilic, non-selective mAChR antagonist with sub-nanomolar affinity. Utilizing it at a saturating concentration (10 µM) guarantees 100% occupancy of the receptor sites. Any residual radioactive signal detected is causally linked to non-receptor interactions (e.g., lipid partitioning), allowing for accurate specific binding calculations.

  • Filter Pre-treatment (0.3% Polyethylenimine - PEI): Glass fiber filters (Whatman GF/C) possess a net negative charge. Because [

    
    H]-NDP is positively charged at physiological pH, it will electrostatically bind to the bare filter, creating high background noise. PEI, a cationic polymer, neutralizes the filter's charge, drastically reducing this artifactual binding.
    
  • Ice-Cold Wash Buffer: Rapid filtration is followed by washing with ice-cold buffer (4°C). The sudden drop in temperature drastically reduces the kinetic dissociation rate (

    
    ) of the radioligand-receptor complex, preventing signal loss during the washing phase.
    

Detailed Step-by-Step Protocol

Reagents & Materials Preparation
  • Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4 at 25°C.

  • Radioligand: [

    
    H]-N-Desmethyl Pirenzepine (Specific Activity: ~70-85 Ci/mmol). Prepare working dilutions in Assay Buffer.
    
  • Competitor/NSB Reagent: 10 mM Atropine Sulfate stock in DMSO. Dilute to 100 µM in Assay Buffer (final assay concentration 10 µM).

  • Membrane Preparation: Rat cerebral cortex homogenate or recombinant hM1-CHO cell membranes (resuspended to 1 mg/mL protein).

Assay_Workflow Membrane 1. Membrane Prep (50 mM Tris-HCl, pH 7.4) Incubation 2. Incubation Phase (90 min @ 25°C) Membrane->Incubation Add [³H]-NDP ± Competitors Filtration 3. Rapid Filtration (GF/C Filters + 0.3% PEI) Incubation->Filtration Terminate Binding Washing 4. Ice-Cold Wash (3 x 4 mL Buffer) Filtration->Washing Remove Unbound Ligand Detection 5. LSC Detection (Tritium Quantification) Washing->Detection Extract in Scintillation Fluid

Fig 2: Step-by-step workflow for the [³H]-N-Desmethyl Pirenzepine radioligand binding assay.

Assay Execution (96-Well Format)
  • Filter Preparation: Pre-soak 96-well GF/C filter plates in 0.3% PEI for at least 60 minutes at room temperature.

  • Reaction Assembly: To each well of a deep-well assay plate, add:

    • 
       of Assay Buffer (Total Binding) OR 
      
      
      
      of 100 µM Atropine (Non-Specific Binding) OR
      
      
      of test compound.
    • 
       of [
      
      
      
      H]-NDP (e.g., 2 nM final concentration for competition assays, or 0.1–50 nM for saturation assays).
    • 
       of Membrane Suspension (approx. 40–50 µg of total protein).
      
  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle orbital shaking to reach equilibrium.

  • Termination & Filtration: Transfer the reaction mixtures to the pre-soaked GF/C filter plate using a cell harvester. Apply vacuum to rapidly filter the samples.

  • Washing: Wash each well three times with

    
     of ice-cold Assay Buffer to remove unbound radioligand.
    
  • Detection: Dry the filter plate completely. Add

    
     of liquid scintillation cocktail to each well. Seal and count tritium decay (DPM) using a Microbeta liquid scintillation counter.
    

Data Presentation & Self-Validating Quality Control

Quantitative Data Summary

The binding kinetics of [


H]-NDP closely mirror its methylated parent compound, though with slight variations in affinity due to the loss of hydrophobic interactions in the binding pocket.
Parameter[

H]-Pirenzepine (Classic)
[

H]-N-Desmethyl Pirenzepine
Target Receptor M1 mAChRM1 mAChR
Equilibrium Affinity (

)
5 - 15 nM12 - 25 nM

(Rat Cortex)
~1200 fmol/mg protein~1150 fmol/mg protein
NSB Competitor Atropine (1-10 µM)Atropine (1-10 µM)
Assay Z'-Factor (Typical) > 0.75> 0.70
Self-Validating Assay Checks

To ensure the trustworthiness of the generated data, the following internal controls must be validated post-experiment:

  • Ligand Depletion Check: Calculate the total bound radioligand. It must not exceed 10% of the total radioligand added to the well. If

    
     is bound, the free ligand concentration is significantly altered, violating the assumptions of the Law of Mass Action and artificially inflating the calculated 
    
    
    
    .
  • Cheng-Prusoff Verification: When performing competition assays, the calculated

    
     of a known reference standard (e.g., unlabelled Pirenzepine) must be converted to a 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    . The resulting
    
    
    must match historical thermodynamic data.

References

  • Valuskova, P., et al. (2018). "Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution." Frontiers in Pharmacology. URL:[Link]

  • Jakubík, J., et al. (2022). "Multitargeting nature of muscarinic orthosteric agonists and antagonists." Frontiers in Pharmacology. URL:[Link]

  • Schrage, R., et al. (2015). "Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor." Journal of Medicinal Chemistry. URL:[Link]

  • Gies, A., et al. (2010). "Constitutive Overexpression of Muscarinic Receptors Leads to Vagal Hyperreactivity." PLoS One. URL:[Link]

Application

Application Note: High-Efficiency Extraction of N-Desmethyl Pirenzepine from Biological Matrices

The following Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, validated method for the extraction and quantification of N-Desmethyl Pirenzepine (LS 75) from biol...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, validated method for the extraction and quantification of N-Desmethyl Pirenzepine (LS 75) from biological matrices.

Introduction & Scientific Rationale

Pirenzepine is a selective M1 muscarinic antagonist used primarily in the treatment of peptic ulcers. While the parent drug is well-characterized, its primary metabolite, N-Desmethyl Pirenzepine (LS 75) , requires specific monitoring during pharmacokinetic studies and therapeutic drug monitoring (TDM).

Physicochemical Challenges
  • Polarity: Pirenzepine is a hydrophilic, tricyclic compound containing a piperazine ring.[1] The metabolite, formed by N-demethylation, possesses a secondary amine, making it even more polar than the parent drug.

  • Basicity: With a pKa of approximately 8.2 (piperazine nitrogen), the analyte exists predominantly as a cation at physiological pH.

  • Extraction Implication: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane) results in poor recovery due to the analyte's hydrophilicity.[1] While LLE with Dichloromethane (DCM) at high pH is possible, it often suffers from emulsion formation and matrix interference.[1]

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction .[1] This mechanism exploits both the hydrophobic nature of the tricyclic core and the positive charge of the piperazine amine, allowing for rigorous washing steps that remove neutral and acidic interferences, yielding a cleaner extract than protein precipitation or LLE.

Metabolic Pathway & Analyte Structure

Understanding the structural change is critical for MS/MS transition selection.

Metabolism Pirenzepine Pirenzepine (Parent Drug) MW: 351.4 [M+H]+: 352 Enzyme CYP450 (Demethylation) Pirenzepine->Enzyme Metabolite N-Desmethyl Pirenzepine (LS 75) MW: 337.4 [M+H]+: 338 Enzyme->Metabolite - CH3 Group

Figure 1: Metabolic conversion of Pirenzepine to N-Desmethyl Pirenzepine.[1]

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This is the "Gold Standard" method, offering the highest recovery (>85%) and cleanest background for LC-MS/MS analysis.

Materials Required[1]
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.[1]

  • Internal Standard (IS): Pirenzepine-D8 or Imipramine (50 ng/mL in 50% Methanol).[1]

  • Reagents: Formic Acid (FA), Ammonium Hydroxide (NH4OH), Methanol (MeOH), Water (LC-MS grade).[1]

Sample Pre-Treatment
  • Aliquot: Transfer 200 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution.

  • Acidification: Add 200 µL of 4% H3PO4 (Phosphoric Acid) or 2% Formic Acid in water.

    • Why? This lowers the pH to ~2-3, ensuring the piperazine nitrogen is fully protonated (charged) to bind with the cation exchange sorbent.

  • Mix: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

SPE Workflow (Automated or Vacuum Manifold)

SPE_Workflow Step1 1. CONDITIONING 1 mL Methanol 1 mL Water Step2 2. LOAD SAMPLE Load 400 µL pre-treated plasma (Slow flow: 1 mL/min) Step1->Step2 Step3 3. WASH 1 (Acidic) 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences) Step2->Step3 Step4 4. WASH 2 (Organic) 1 mL 100% Methanol (Removes neutral hydrophobic neutrals) *CRITICAL STEP* Step3->Step4 Step5 5. ELUTION 2 x 250 µL 5% NH4OH in Methanol (Releases basic analyte) Step4->Step5 Step6 6. RECONSTITUTION Evaporate to dryness (N2 at 40°C) Reconstitute in 100 µL Mobile Phase Step5->Step6

Figure 2: Mixed-Mode Cation Exchange (MCX) Extraction Protocol.

Expert Insight: The "Wash 2" step with 100% Methanol is the key to this method's success. Because the drug is locked to the sorbent via ionic interaction, you can wash with strong organic solvent to remove lipids and neutral drugs without losing your analyte.

Alternative Protocol: Liquid-Liquid Extraction (LLE)

Use this method if SPE resources are unavailable. Note that recovery may be lower (~60-70%) due to the analyte's hydrophilicity.

  • Alkalization: To 200 µL plasma, add 50 µL of 0.1 M NaOH (pH > 10).

    • Why? You must suppress ionization (make the drug neutral) to extract it into the organic layer.

  • Extraction: Add 1.0 mL of Dichloromethane (DCM) : Isopropanol (90:10 v/v) .

    • Why? Pure DCM is too non-polar. Adding Isopropanol increases polarity to better solubilize the hydrophilic metabolite.

  • Mix: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer: Transfer the lower organic layer to a clean tube.

  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Analytical Conditions

Chromatographic Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) or HILIC for enhanced retention.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B[1]

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters[2][3]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 - 4500 V.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Pirenzepine 352.2113.125Quantifier
352.2205.135Qualifier
N-Desmethyl Pirenzepine 338.2 99.1 28Quantifier
338.2191.138Qualifier
IS (Pirenzepine-D8) 360.2121.125Quantifier

Note: The product ion 113.1 for Pirenzepine corresponds to the methylated piperazine ring. For the metabolite, the loss of the methyl group shifts this fragment to 99.1 (piperazine ring).

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: 1.0 – 1000 ng/mL (R² > 0.995).[1]

  • Recovery: > 85% for SPE; > 60% for LLE.

  • Matrix Effect: 90-110% (Minimal suppression due to MCX cleanup).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (SPE) Sample pH too high during load.[1]Ensure 4% H3PO4 is added. pH must be < 4 to charge the amine.
Low Recovery (LLE) Sample pH too low; Emulsion.[1]Ensure pH > 10. Use DCM/IPA mix to break emulsions.
Peak Tailing Secondary silanol interactions.Increase Ammonium Formate concentration to 10mM in Mobile Phase A.
Carryover Analyte sticking to injector.Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).

References

  • Chavez, C. M., et al. (1995). Determination of pirenzepine in human plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[1] Agilent Application Notes. Link

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).[1]Link

  • Soskic, V., et al. (2009).[2] Synthesis and radiosynthesis of N5-[18F]fluoroethyl-Pirenzepine and its metabolite N5-[18F]fluoroethyl-LS 75.[3] ResearchGate. Link

  • PubChem. Pirenzepine Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Storage and Handling of N-Desmethyl Pirenzepine Standards

Executive Summary N-Desmethyl Pirenzepine (CAS: 63257-31-8) is the primary bioactive metabolite of Pirenzepine, a selective M1 muscarinic antagonist used in the treatment of peptic ulcers and myopia control research. Acc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desmethyl Pirenzepine (CAS: 63257-31-8) is the primary bioactive metabolite of Pirenzepine, a selective M1 muscarinic antagonist used in the treatment of peptic ulcers and myopia control research. Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring.

However, the secondary amine structure and amide linkages in N-Desmethyl Pirenzepine present specific stability challenges, including susceptibility to oxidative degradation and hydrolysis under improper storage. This guide provides a scientifically grounded protocol for the storage, solubilization, and handling of this reference standard to ensure analytical integrity.

Physicochemical Profile

Understanding the molecular properties is the first step to proper handling. The piperazine ring serves as a focal point for both solubility behavior and potential reactivity.

PropertySpecificationNotes
Chemical Name N-Desmethyl Pirenzepine11-(2-(piperazin-1-yl)acetyl)-5H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one
CAS Number 63257-31-8Distinct from Pirenzepine (28797-61-7)
Molecular Weight 337.38 g/mol Formula: C₁₈H₁₉N₅O₂
Appearance White to Pale Yellow SolidColor change indicates oxidation
pKa (Predicted) ~8.2 (Secondary Amine)Basic character; protonates in acidic media
Hygroscopicity ModerateAbsorbs atmospheric moisture; affects weighing accuracy
Melting Point >270°C (Decomposes)High thermal stability in solid state

Storage Protocol (Solid State)

The integrity of the solid standard is maintained by controlling three variables: Temperature , Moisture , and Light .

The "Golden Rule" of Storage

Upon receipt, the vial must not be opened immediately if it is cold. Allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the hygroscopic solid.

Storage Conditions
  • Long-Term Storage: -20°C (± 5°C).

  • Short-Term (Active Use): 2-8°C (up to 1 week).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken. The secondary amine is prone to slow oxidation over months if exposed to air.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent leaching or adsorption.

Workflow Diagram: Receipt to Storage

The following workflow ensures no degradation occurs during the critical "arrival" phase.

StorageWorkflow Arrival Shipment Arrival (Ambient/Ice Pack) Equilibrate Equilibrate to RT (Desiccator, 2-4 hrs) Arrival->Equilibrate Prevent Condensation Inspect Visual Inspection (Color/Clumping) Equilibrate->Inspect Aliquot Aliquot Solid (Avoid Freeze-Thaw) Inspect->Aliquot If Pass Fail Reject/Contact Vendor Inspect->Fail If Yellow/Gummy Store Store at -20°C (Dark, Desiccated) Aliquot->Store

Figure 1: Critical workflow for receiving and storing N-Desmethyl Pirenzepine to prevent moisture-induced degradation.

Solubilization & Handling Protocol

Solvent Selection

The solubility of N-Desmethyl Pirenzepine depends heavily on its form (Free Base vs. Salt). Most commercial standards are supplied as the Free Base or Dihydrochloride .

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for stock solutions (up to 20 mg/mL). It stabilizes the compound and prevents hydrolysis better than water.

  • Methanol (MeOH): Good for intermediate dilutions. Solubility is lower (~1-5 mg/mL).

  • Water:

    • Free Base: Poor solubility. Requires acidification (0.1N HCl) to dissolve.

    • Dihydrochloride Salt: Soluble.[1][2] However, aqueous stock solutions are unstable long-term due to amide hydrolysis risks.

Preparation of Stock Solution (1 mg/mL)

Objective: Create a stable master stock for LC-MS/MS calibration.

  • Weighing: Weigh 1.0 mg of N-Desmethyl Pirenzepine into a clean amber glass vial. Note: Use an analytical balance with 0.01 mg readability.

  • Dissolution: Add 1.0 mL of high-purity DMSO .

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature. Avoid heating above 30°C.

  • Verification: Inspect for clarity. The solution should be colorless.

Dilution Logic & Stability

Never store working solutions (aqueous) at -20°C. Prepare them fresh daily.

DilutionLogic cluster_stability Stability Gradient Solid Solid Standard (-20°C) Stock Master Stock (DMSO, 1 mg/mL) Stable: 6 Months @ -20°C Solid->Stock Dissolve in DMSO Inter Intermediate Stock (Methanol, 100 µg/mL) Stable: 1 Week @ 4°C Stock->Inter 1:10 Dilution Working Working Solution (Water/Buffer, <10 µg/mL) Stable: <24 Hours Inter->Working Dilute into Mobile Phase

Figure 2: Dilution cascade emphasizing the decreasing stability of the analyte as it moves from organic to aqueous solvents.

Safety & Handling (E-E-A-T)

While N-Desmethyl Pirenzepine is a metabolite, it retains pharmacological activity (M1 antagonist).

  • PPE: Nitrile gloves (double gloving recommended for stock prep), safety goggles, and lab coat.

  • Inhalation Risk: As a fine powder, it can be aerosolized. Always handle the solid in a fume hood.

  • Waste Disposal: Dispose of DMSO solutions as hazardous organic waste. Do not pour down the drain.

Analytical Verification & Troubleshooting

Before running a valuable sample set, validate your standard.

Purity Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Benzodiazepinone core absorbance).

  • Acceptance Criteria: Single peak >95% area. Impurities often elute earlier (hydrolysis products) or later (oxidation dimers).

Common Issues Table
IssueProbable CauseCorrective Action
Yellowing of Solid Oxidation due to air exposure.Discard. Store new lot under Argon.
Precipitation in Aqueous Dilution "Crash out" of Free Base at neutral pH.Ensure working solution contains >0.1% Formic Acid or maintain <10% organic content if solubility is low.
Double Peaks in LCMS Tautomerism or degradation.Check pH of mobile phase. Acidic pH stabilizes the protonated form.

References

  • Santa Cruz Biotechnology. N-Desmethyl Pirenzepine (CAS 63257-31-8) Product Data.[3][4] Retrieved from

  • Clearsynth. N-Desmethyl Pirenzepine Material Safety Data Sheet (MSDS). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Pirenzepine (Parent). Retrieved from

  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[5] Retrieved from

Sources

Application

Application Note: Solvent Selection and Protocol for Dissolving N-Desmethyl Pirenzepine in Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical properties, solvent optimization, and in vitro assay standardization for N-Desmethyl Pirenzepine.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical properties, solvent optimization, and in vitro assay standardization for N-Desmethyl Pirenzepine.

Scientific Context and Mechanistic Background

N-Desmethyl Pirenzepine is a critical structural derivative of pirenzepine, a well-characterized and selective M1 muscarinic acetylcholine receptor (mAChR) antagonist. In modern drug development, N-Desmethyl Pirenzepine is frequently utilized as a stable isotope internal standard (e.g., N-Desmethyl Pirenzepine-d8) for pharmacokinetic quantification, or as a foundational chemical scaffold for synthesizing novel dualsteric and bitopic partial agonists targeting the M1 receptor[1].

To understand the importance of precise in vitro application of this compound, one must first understand the signaling cascade it modulates. The M1 muscarinic receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Upon activation by an endogenous agonist like acetylcholine, the M1 receptor couples to the Gq/11 heterotrimeric protein[2][3]. This coupling stimulates phospholipase C (PLC), which subsequently cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[2][3].

Because N-Desmethyl Pirenzepine and its synthesized derivatives modulate this specific Ca²⁺ and kinase-dependent pathway[1], the choice of solvent used to deliver the compound to cultured cells is paramount. An improper solvent concentration can independently alter membrane fluidity or induce non-specific calcium fluxes, thereby confounding the GPCR signaling data[4].

M1_Pathway ACh Acetylcholine (Agonist) M1R M1 Muscarinic Receptor (GPCR) ACh->M1R Activates NDP N-Desmethyl Pirenzepine (Antagonist/Modulator) NDP->M1R Modulates Gq Gq/11 Protein M1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Activates

Fig 1: M1 Muscarinic Receptor Gq/PLC signaling pathway modulated by N-Desmethyl Pirenzepine.

Physicochemical Properties & Solvent Selection

Unlike its parent compound, pirenzepine dihydrochloride, which exhibits excellent aqueous solubility (up to 100 mM in water) due to its highly hydrophilic salt formulation[5], N-Desmethyl Pirenzepine presents distinct solubility challenges. As a free base or deuterated derivative, it is only slightly soluble in water, methanol, and chloroform[6].

Consequently, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for generating high-concentration stock solutions[6]. However, DMSO is biologically active. At concentrations above 0.5% (v/v), DMSO can induce apoptosis, alter cell membrane adhesion proteins, and cause non-specific cytotoxicity in various cell lines[4]. For robust, immortalized cell lines undergoing short-term assays (24-72 hours), a final DMSO concentration of 0.1% to 0.5% is generally tolerated, but for sensitive primary cells or long-term exposures, the concentration must be strictly maintained at ≤ 0.1%[4][7].

Table 1: Solubility and Solvent Guidelines
CompoundPrimary SolventMax Stock ConcentrationRecommended Final In Vitro Solvent Limit
Pirenzepine Dihydrochloride Water / Aqueous Buffer~100 mM[5]N/A (Aqueous)
N-Desmethyl Pirenzepine 100% DMSO10 mM - 50 mM (Requires empirical testing)[6]≤ 0.1% (Optimal) to 0.5% (Maximum)[4][7]

Experimental Protocol: Self-Validating Preparation Workflow

To ensure scientific integrity, the following protocol establishes a self-validating system. It incorporates mandatory vehicle controls to isolate the pharmacological effect of N-Desmethyl Pirenzepine from potential solvent-induced artifacts.

Phase 1: Preparation of 10 mM Master Stock Solution

Causality Insight: Preparing a highly concentrated stock minimizes the volume of DMSO that must eventually be transferred into the aqueous cell culture media.

  • Weighing: Equilibrate the N-Desmethyl Pirenzepine vial to room temperature before opening to prevent condensation, which can degrade the hygroscopic powder.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes. Do not apply heat, as this may degrade the compound.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10–20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months). Causality Insight: Repeated freeze-thaw cycles cause compound precipitation and degradation, leading to inaccurate dosing.

Phase 2: Serial Dilution and Cell Treatment
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the stock solution into pre-warmed (37°C) complete cell culture media to create an intermediate working solution (e.g., 10 µM).

    • Calculation Check: Diluting 1 µL of 10 mM stock into 999 µL of media yields a 10 µM solution with a 0.1% DMSO concentration .

  • Vehicle Control Preparation (Critical Step): Prepare a parallel control tube containing complete cell culture media and the exact same percentage of DMSO (e.g., 0.1%) without the drug[7]. This isolates the true M1 receptor-mediated response from background DMSO noise.

  • Application: Aspirate old media from the cell culture plates and gently apply the working solutions and vehicle controls. Proceed with downstream assays (e.g., Fluo-4 calcium imaging or IP1 accumulation assays).

Workflow Powder N-Desmethyl Pirenzepine Powder Stock 10 mM Stock Solution (in 100% DMSO) Powder->Stock Dissolve & Sonicate Aliquots Aliquot & Store (-20°C to -80°C) Stock->Aliquots Prevent freeze-thaw Dilution Intermediate Dilution (in Culture Media) Aliquots->Dilution Thaw before use Treatment Cell Treatment (Final DMSO ≤ 0.1%) Dilution->Treatment Serial dilution Control Vehicle Control (Matched DMSO %) Dilution->Control Parallel prep

Fig 2: Workflow for N-Desmethyl Pirenzepine preparation, dilution, and vehicle control setup.

References

  • ChemicalBook. Pirenzepine | 28797-61-7.[5] URL:

  • Guidechem. N-Desmethyl Pirenzepine-d8 1189860-05-6 wiki.[6] URL:

  • ResearchGate. Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor.[1] URL:

  • Benchchem. How to minimize DMSO toxicity when using CYM50260.[7] URL:

  • ResearchGate. Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway.[2] URL:

  • RTHM. Muscarinic cholinergic receptor (M1R) autoantibody.[3] URL:

  • PMC - NIH. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.[4] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pirenzepine &amp; N-Desmethyl Metabolite Separation

Topic: Resolving Peak Interference in HPLC/UHPLC Ticket ID: #PZ-NDP-RES-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist[1] Diagnostic Module: The Root Cause of Interference The Problem: You are observing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Interference in HPLC/UHPLC Ticket ID: #PZ-NDP-RES-001 Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist[1]

Diagnostic Module: The Root Cause of Interference

The Problem: You are observing co-elution or poor resolution (


) between Pirenzepine (PZ) and its primary metabolite, N-Desmethyl Pirenzepine (NDP).

The Science: This separation is a classic "structural analog" challenge.[1]

  • Structural Similarity: The only difference is a single methyl group on the distal piperazine nitrogen.[1] In standard Reversed-Phase LC (RPLC), a methyl group provides only a minor increase in hydrophobicity.[1]

  • pKa Mismatch:

    • Pirenzepine (Parent): The N-methyl piperazine nitrogen has a pKa of approx.[1] 8.2 .

    • N-Desmethyl Pirenzepine (Metabolite): The secondary amine formed by demethylation is significantly more basic, with a predicted pKa > 10.0 .[1]

Why it Fails: At standard low pH (pH 2–3) used in LC-MS, both molecules are fully protonated (positively charged).[1] They repel the stationary phase similarly, masking their slight hydrophobic difference.[1] To resolve them, you must exploit the pKa difference or pi-pi interactions of the tricyclic core.[1]

Method Development & Optimization Protocols

Protocol A: The "High pH" Strategy (Recommended)

Best for: High-pH stable C18 columns (e.g., Hybrid particles).[1]

Logic: By raising the pH to 9.5–10.0 , you neutralize the Pirenzepine (pKa ~8.[1]2) while the N-Desmethyl metabolite (pKa >10) remains largely charged.[1] The neutral parent becomes significantly more retained, while the charged metabolite elutes early, creating a massive resolution window.

ParameterSpecification
Column Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH), 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min (UHPLC) or 0.3 mL/min (HPLC)
Temp 40°C (Improves mass transfer for basic drugs)
Protocol B: The "Selectivity" Strategy (Alternative)

Best for: Standard pH (3-5) when high pH is not an option.[1]

Logic: If you must stay acidic (e.g., for specific MS sensitivity reasons), standard C18 interactions are insufficient.[1] Switch to a Phenyl-Hexyl phase.[1] The tricyclic ring of Pirenzepine interacts via pi-pi stacking with the phenyl stationary phase.[1] The steric bulk of the methyl group on Pirenzepine slightly disrupts this alignment compared to the metabolite, altering selectivity beyond simple hydrophobicity.[1]

ParameterSpecification
Column Phenyl-Hexyl, 2.1 x 100 mm, sub-3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Methanol (Methanol promotes pi-pi interactions better than ACN)
Gradient 10% B to 50% B over 12 minutes

Visualization: Decision Matrix & Mechanism

Workflow: Troubleshooting Decision Tree

G Start Start: Peak Interference (PZ co-elutes with NDP) CheckCol Can you use High pH (pH > 9.0)? Start->CheckCol HighPH Protocol A: High pH Strategy CheckCol->HighPH Yes (Hybrid Column) LowPH Must use Low pH (pH 2-5) CheckCol->LowPH No (Silica Column) CheckMS Is detection MS or UV? LowPH->CheckMS UsePhenyl Protocol B: Phenyl-Hexyl Column (Pi-Pi Interaction) CheckMS->UsePhenyl MS (Volatile Buffer) UseIonPair Protocol C: Ion-Pairing (UV Only) Add SOS/Pentanesulfonate CheckMS->UseIonPair UV (Non-Volatile OK)

Caption: Decision tree for selecting the optimal separation strategy based on column limits and detection mode.

Troubleshooting FAQs

Q1: I see severe peak tailing for Pirenzepine, but the metabolite looks fine. Why? A: Pirenzepine is a tertiary amine and highly basic.[1] Tailing is caused by the interaction of this positive charge with residual silanols (Si-OH) on the silica surface.[1]

  • The Fix: Add 10-20 mM Ammonium Formate (not just formic acid) to swamp the silanol sites with ammonium ions.[1] Alternatively, switch to a "End-capped" column or the High pH Protocol (where silanols are deprotonated, but so is the drug, reducing interaction).[1]

Q2: The metabolite elutes after the parent.[1] Is this normal? A: In standard RPLC, no . The metabolite (N-Desmethyl) is more polar and should elute first.[1] If it elutes later, you are likely using a mechanism other than pure hydrophobicity (e.g., HILIC mode or strong ion-exchange interactions on an active column).[1] Verify your standard identity using MS/MS transitions (PZ: ~352 Da; NDP: ~338 Da).

Q3: Can I use Ion-Pairing reagents? A: Only if you are using UV detection .

  • Protocol: Add 5 mM Sodium 1-Octanesulfonate (SOS) to your phosphate buffer (pH 3.0).[1]

  • Mechanism: The sulfonate binds to the positively charged amines, forming a neutral "ion pair" that retains longer on C18.[1] This usually separates the two species significantly.[1]

  • Warning: Do NOT use this with LC-MS; it will suppress ionization and contaminate the source permanently.[1]

Q4: My resolution fluctuates between batches. A: This is likely a pH control issue. Because Pirenzepine's pKa is ~8.2, small changes in mobile phase pH (e.g., 7.8 vs 8.[1]0) cause massive shifts in its ionization state and retention time.[1]

  • The Fix: buffer at least 2 pH units away from the pKa (i.e., use pH < 6.0 or pH > 10.0).[1] Avoid pH 7-9.[1]

References

  • ChemicalBook. (2024).[1] N-Desmethyl Pirenzepine Chemical Properties and pKa Data. Link

  • Tu, J., et al. (2005).[1][2] "HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor." Journal of Chromatography B. (Demonstrates Ion-Pairing RPLC). Link

  • Phenomenex. (2025).[1] HPLC Troubleshooting Guide: Peak Tailing and Resolution. Link

  • PubChem. (2025).[1] Pirenzepine Compound Summary (CID 4848). Link[1]

Sources

Optimization

Technical Support Center: Optimizing N-Desmethyl Pirenzepine (NDP) Animal Assays

Status: Operational Operator: Senior Application Scientist Subject: Reducing Experimental Variability in NDP Ocular & PK Assays Executive Summary: The NDP Variability Challenge N-Desmethyl Pirenzepine (NDP) is the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Reducing Experimental Variability in NDP Ocular & PK Assays

Executive Summary: The NDP Variability Challenge

N-Desmethyl Pirenzepine (NDP) is the primary metabolite of Pirenzepine, an M1-selective muscarinic antagonist used in myopia research. Unlike lipophilic compounds, NDP is highly polar (hydrophilic). This chemical reality introduces specific sources of variability in animal assays: corneal penetration efficiency , rapid tear washout , and tissue extraction recovery .

This guide moves beyond basic protocols to address the causality of error. It focuses on the two primary assay types:

  • Efficacy Assays: Form-Deprivation Myopia (FDM) or Lens-Induced Myopia (LIM) models (Chicks, Guinea Pigs, Tree Shrews).[1]

  • Pharmacokinetic (PK) Assays: Quantifying NDP distribution in the retina/sclera.

Module 1: In Vivo Efficacy (Myopia Models)

Objective: Minimizing noise in Axial Length (AL) and Refractive Error (RE) measurements.

The "No-Effect" Diagnostic Workflow

If your NDP treatment group shows high standard deviation or statistically insignificant results compared to vehicle, follow this diagnostic logic.

NDP_Troubleshooting Start Issue: High Variability / No Effect Check1 Check 1: Delivery Route Start->Check1 Check2 Check 2: Measurement Timing Start->Check2 Check3 Check 3: Baseline Biometry Start->Check3 Decision1 Topical (Drops/Gel)? Check1->Decision1 Decision2 Intravitreal? Check1->Decision2 Sol3 Solution: Diurnal Rhythm. Eye length oscillates. Measure at same time daily (±1 hr). Check2->Sol3 Sol4 Solution: Use Fellow Eye Control. Calculate 'Treated - Control' (T-C) for each animal. Check3->Sol4 High inter-animal variance Sol1 Solution: NDP is Polar. Corneal barrier is rate-limiting. Switch to Intravitreal or increase contact time (viscosity). Decision1->Sol1 Yes Sol2 Solution: Injection Reflux. Use 33G needle. Wait 30s before withdrawal. Seal with cyanoacrylate. Decision2->Sol2 Yes

Figure 1: Diagnostic logic for identifying sources of variability in NDP in vivo assays.

Critical Protocol Adjustments
1. The "Fellow Eye" Normalization Rule

Problem: Inter-animal variability in baseline eye size often exceeds the drug effect (microns vs. millimeters). Solution: Never use absolute Axial Length (AL) as the primary endpoint.

  • Protocol: Calculate the difference (

    
    ) between the Treated Eye and the Contralateral (Fellow) Eye for every single timepoint.
    
  • Formula:

    
    
    
  • Why: This internal control eliminates systemic variables (age, weight, genetic growth rate) and isolates the local NDP effect.

2. Anesthesia & Measurement Artifacts

Problem: A-scan ultrasonography requires contact. Inconsistent probe pressure compresses the cornea, artificially shortening AL. Solution:

  • Standardization: Use a stand-mounted probe (avoid handheld).

  • Anesthesia: Ensure deep surgical anesthesia (Ketamine/Xylazine). Light anesthesia leads to eye rotation (Bell’s phenomenon) or retraction, altering the measurement axis.

  • Gating: Set the ultrasound to "Auto-Gate" on the retinal spike to ensure you are measuring to the retina, not the sclera.

Module 2: Formulation & Delivery

Objective: Overcoming the polarity of N-Desmethyl Pirenzepine.

Physicochemical Constraints

NDP lacks the methyl group on the piperazine ring found in Pirenzepine, making it a secondary amine. This increases polarity and hydrogen bonding potential, reducing passive diffusion across the lipophilic corneal epithelium.

ParameterPirenzepine (Parent)N-Desmethyl Pirenzepine (Metabolite)Impact on Assay
LogP Low (Hydrophilic)Very Low (Highly Hydrophilic) Poor corneal penetration in topical drops.
pKa ~8.2~9.0 (Secondary Amine) Highly ionized at physiological pH (7.4).
Solubility ModerateHigh (Aqueous) Easy to formulate, hard to deliver across membranes.
Troubleshooting Delivery Routes

Scenario A: Topical Application (Eye Drops)

  • The Failure Mode: Rapid tear turnover (especially in chicks/guinea pigs) washes the drug away before it penetrates.

  • The Fix:

    • Viscosity: Do not use saline. Formulate NDP in 2% Hydroxypropyl Methylcellulose (HPMC) or a carbomer gel. This increases residence time.

    • pH Adjustment: Buffer the solution to pH 7.0–7.4 . While a higher pH (closer to pKa 9.0) increases unionized drug (better penetration), it causes irritation/tearing, which washes the drug away. pH 7.4 is the compromise.

Scenario B: Intravitreal Injection (The Gold Standard)

  • The Failure Mode: Reflux (leakage) upon needle withdrawal.

  • The Fix:

    • Volume Limits:

      • Chick: Max 20 µL

      • Guinea Pig: Max 10 µL

      • Tree Shrew: Max 10 µL

    • Technique: Insert needle (30-33G) through the pars plana (avoiding the lens). Wait 30 seconds after depressing the plunger before withdrawing the needle to allow intraocular pressure to equilibrate.

Module 3: Bioanalysis (PK in Ocular Tissue)

Objective: Accurately quantifying NDP in the retina and sclera.

Problem: NDP binds avidly to melanin (pigmented tissues) and collagen (sclera), leading to low recovery rates during extraction.

Optimized Extraction Protocol
  • Tissue Harvest: Rapidly dissect retina and sclera. Flash freeze immediately in liquid nitrogen.

    • Why: Post-mortem metabolism is slow, but drug redistribution between vitreous and retina happens quickly.

  • Homogenization:

    • Solvent: Do not use pure methanol. Use Methanol:Water (50:50) with 0.1% Formic Acid .

    • Mechanism:[2] The acid keeps NDP protonated (soluble), while methanol disrupts protein binding.

  • Melanin Unbinding (Crucial for Pigmented Eyes):

    • If using pigmented guinea pigs or chicks, NDP will be trapped in melanosomes.

    • Step: Incubate homogenate with 1% Tween-80 or perform an acid hydrolysis step if measuring total drug (bound + free).

Frequently Asked Questions (FAQ)

Q1: My NDP treated animals show more myopia than the vehicle group. Why?

  • Diagnosis: This is likely Toxic Myopia . High concentrations of muscarinic antagonists can be cytotoxic to retinal cells.

  • Check: Perform histology. If you see retinal thinning or vacuolization, your dose is too high. The "therapeutic window" for pirenzepine-class drugs is narrow.

  • Action: Titrate dose down by 50%.

Q2: Can I use Pirenzepine Dihydrochloride protocols for N-Desmethyl Pirenzepine?

  • Answer: Generally yes, but you must adjust for molarity .

  • Reasoning: NDP (MW ~337 g/mol ) is lighter than Pirenzepine (MW ~351 g/mol ). If the paper specifies a molar dose (e.g., 10 µmol), recalculate the mass.

  • Warning: NDP is more polar. If the protocol uses topical delivery, NDP will have lower bioavailability than Pirenzepine. You may need a higher concentration to achieve the same retinal levels.

Q3: How do I store N-Desmethyl Pirenzepine stock solutions?

  • Answer: Store as a solid at -20°C.

  • In Solution: NDP is susceptible to oxidation at the secondary amine.

    • Short term (Days): 4°C in amber vials (light sensitive).

    • Long term: Do not store in solution. Make fresh weekly.

References

  • Cottriall, C. L., & McBrien, N. A. (1996). The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew. Investigative Ophthalmology & Visual Science, 37(7), 1368–1379. Link

  • Stone, R. A., Lin, T., Laties, A. M., & Iuvone, P. M. (1991). Retinal dopamine and form-deprivation myopia. Proceedings of the National Academy of Sciences, 88(7), 2802–2806. (Establishes biochemical basis for drug intervention in FDM). Link

  • Siatkowski, R. M., et al. (2004). Pirenzepine 2% ophthalmic gel retards myopic progression in 8-12 year old children.[3] Archives of Ophthalmology, 122(11), 1667–1674. (Demonstrates topical gel formulation efficacy). Link

  • Iuvone, P. M., et al. (1991). Effects of apomorphine, a dopamine agonist, on ocular refraction and axial elongation in a primate model of myopia. Investigative Ophthalmology & Visual Science, 32(5), 1674-1677. (Methodology for axial length measurement variability). Link

  • Trier, K., et al. (1999). Biochemical and ultrastructural changes in sclera of squirrel monkeys induced by form deprivation myopia. Current Eye Research, 19(5), 396-400. (Reference for scleral tissue extraction challenges). Link

Sources

Troubleshooting

Technical Support Center: N-Desmethyl Pirenzepine Sample Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-Desmethyl Pirenzepine (NDMP). As a major metabolite of the M1-selective muscarinic receptor antagonist Pirenzepine, NDMP (CAS 63257-31-8) is a critical compound for pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Desmethyl Pirenzepine (NDMP). As a major metabolite of the M1-selective muscarinic receptor antagonist Pirenzepine, NDMP (CAS 63257-31-8) is a critical compound for pharmacokinetic profiling and receptor binding assays. However, its tricyclic benzodiazepin-6-one core and secondary amine present unique chemical stability challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals ensure long-term sample integrity.

Section 1: Chemical Stability and Degradation Mechanisms

Q1: Why do my N-Desmethyl Pirenzepine aqueous stock solutions lose potency over time, and what are the primary degradation pathways?

A: N-Desmethyl Pirenzepine degrades in aqueous environments primarily through two mechanisms: base-catalyzed amide bond hydrolysis and oxidative degradation of the piperazine ring.

The benzodiazepin-6-one structure is highly susceptible to ring-opening hydrolysis when the pH exceeds 7.5. Furthermore, exposure to UV light or dissolved oxygen accelerates the formation of N-oxide derivatives at the secondary amine of the desmethylated piperazine ring. To prevent this, stock solutions must be maintained in slightly acidic, non-aqueous, or highly controlled matrices rather than standard physiological buffers.

G NDMP N-Desmethyl Pirenzepine (Intact) Aqueous Aqueous Buffer / pH > 8 NDMP->Aqueous Oxidative Light / Oxygen Exposure NDMP->Oxidative Hydrolysis Amide Bond Hydrolysis Aqueous->Hydrolysis N_Oxidation Piperazine Ring Oxidation Oxidative->N_Oxidation Deg1 Inactive Cleavage Products Hydrolysis->Deg1 Deg2 N-Oxide Derivatives N_Oxidation->Deg2

Logical flowchart of N-Desmethyl Pirenzepine degradation pathways under environmental stress.

Section 2: Long-Term Storage & Cryopreservation Protocols

Q2: What is the optimal protocol for the long-term storage of NDMP analytical standards to guarantee <2% degradation over 12 months?

A: While solid Pirenzepine salts can be stored at 15–30°C[1], NDMP in solution requires ultra-low temperatures and the elimination of moisture, oxygen, and light. We recommend a highly controlled cryopreservation approach.

Step-by-Step Methodology: NDMP Aliquoting and Storage

  • Solubilization: Dissolve the NDMP powder in anhydrous LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol to a concentration of 10 mM.

    • Causality: Anhydrous solvents prevent the premature hydrolysis of the amide linkage that occurs in aqueous solutions.

  • Aliquoting: Dispense 50 µL aliquots into sterile, amber-colored low-bind microcentrifuge tubes.

    • Causality: Amber tubes block UV-induced photo-oxidation of the tricyclic core.

  • Inert Gas Purging: Gently overlay the headspace of each tube with Argon or ultra-pure Nitrogen gas for 5 seconds before capping.

    • Causality: Displacing ambient oxygen halts the oxidative conversion of the piperazine amine to an N-oxide.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C ultra-low temperature freezer.

  • Self-Validation: Before use, thaw exactly one aliquot at room temperature in the dark. Run a rapid LC-UV (254 nm) check against a freshly prepared calibration curve to validate that the peak area matches historical baseline data.

Quantitative Stability of N-Desmethyl Pirenzepine Across Storage Conditions

Storage MatrixTemperatureLight ExposureEstimated Half-Life (t½)12-Month Recovery
Aqueous Buffer (pH 7.4)4°CAmbient14 Days< 5%
Methanol (Anhydrous)-20°CDark6 Months85%
DMSO (Anhydrous, N2 Purged)-80°CDark> 5 Years> 98%
Lyophilized Powder25°CDark2 Years95%
Section 3: Troubleshooting Analytical Extraction & Matrix Effects

Q3: My LC-MS/MS quantification of NDMP in plasma samples shows high inter-assay variability. How can I troubleshoot matrix effects and extraction losses?

A: High variability in biological matrices usually stems from ion suppression or degradation during the sample preparation phase. Because NDMP is a polar metabolite, it can suffer from poor recovery during standard liquid-liquid extraction (LLE).

To create a self-validating analytical system, you must incorporate a stable isotope-labeled internal standard, such as N-Desmethyl Pirenzepine-d8 (CAS 1189860-05-6)[2]. By spiking the biological sample with NDMP-d8 at the very beginning of the workflow, any degradation or extraction loss affects both the analyte and the internal standard equally, maintaining a constant peak area ratio and ensuring precise quantification[2].

Step-by-Step Methodology: Self-Validating Extraction Workflow

  • Spiking: Add 10 µL of a 100 ng/mL NDMP-d8 internal standard solution to 100 µL of the biological sample (e.g., plasma).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The low pH stabilizes the amide bond, while the cold temperature minimizes enzymatic degradation by plasma amidases.

  • Solid Phase Extraction (SPE): Pass the supernatant through a mixed-mode cation exchange (MCX) SPE cartridge.

    • Causality: The basic piperazine ring (pKa ~11.29) is protonated and strongly retained on the cation exchange resin, allowing aggressive washing to remove phospholipids that cause ion suppression.

  • Elution & Reconstitution: Elute with 5% NH4OH in Methanol, evaporate immediately under N2, and reconstitute in the mobile phase.

G Start Biological Sample Spike Spike with NDMP-d8 Internal Standard Start->Spike Extract Solid Phase Extraction (Cold, Dark) Spike->Extract Dry Evaporate under N2 Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Self-validating LC-MS/MS sample preparation workflow utilizing NDMP-d8 internal standards.

Section 4: Pharmacological Context & Assay Integrity

Q4: If my N-Desmethyl Pirenzepine sample has partially degraded, how will this affect downstream M1 muscarinic receptor binding assays?

A: Pirenzepine and its desmethylated analogues function as competitive antagonists at the M1 muscarinic acetylcholine receptor[3]. The intact tricyclic benzodiazepin-6-one core is essential for fitting into the orthosteric binding site of the receptor, while the piperazine ring interacts with key aspartate residues[3].

If hydrolysis cleaves the amide bond, the resulting fragments lose their structural rigidity and affinity for the M1 receptor. Consequently, a partially degraded sample will yield an artificially high IC50 value (reduced apparent potency) in your radioligand binding or functional calcium-mobilization assays.

G Antagonist NDMP (Antagonist) M1 M1 Muscarinic Receptor (GPCR) Antagonist->M1 Inhibits Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

M1 Muscarinic Receptor signaling pathway illustrating the inhibitory action of intact NDMP.

References
  • Title: N-Desmethyl Pirenzepine-D8 | CAS 1189860-05-6 Source: Veeprho URL: [Link]

  • Title: Functionalized congener approach to muscarinic antagonists: analogues of pirenzepine Source: PubMed (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: N-Desmethyl Pirenzepine (Metabolite/Analog) vs. Atropine for Myopia Control

[1] Executive Summary Atropine remains the pharmacological gold standard for myopia control, demonstrating high efficacy through non-selective muscarinic antagonism. However, its side effect profile (cycloplegia, mydrias...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Atropine remains the pharmacological gold standard for myopia control, demonstrating high efficacy through non-selective muscarinic antagonism. However, its side effect profile (cycloplegia, mydriasis) resulting from M3 receptor blockade in the anterior segment limits its acceptance, particularly at higher concentrations.

Pirenzepine (and its active metabolite N-Desmethyl Pirenzepine ) represents a targeted approach. As an M1-selective antagonist , it theoretically bypasses the M3-mediated side effects affecting accommodation and pupil size. While clinical data indicates Pirenzepine is moderately effective (approx. 50% reduction in progression), it has not consistently matched the efficacy of high-dose atropine, though it offers a superior safety profile regarding visual function.

Critical Distinction: Most clinical efficacy data refers to the parent compound, Pirenzepine . N-Desmethyl Pirenzepine is the primary active metabolite. In experimental pharmacology, this metabolite is often utilized to synthesize "dualsteric" ligands but shares the M1-selective profile of the parent drug. This guide evaluates the efficacy of the Pirenzepine class (Parent + Metabolite) against Atropine.[1]

Mechanistic Profile & Receptor Selectivity[2][3][4][5]

The core differentiator lies in receptor selectivity.[1] Myopia progression is driven by scleral remodeling (matrix metalloproteinase activity) modulated by retinal and scleral signals.

Receptor Binding Affinity (Ki)
CompoundM1 (Neural/Scleral)M2 (Cardiac)M3 (Smooth Muscle/Glands)M4 (Neural/Retinal)Selectivity Profile
Atropine ~1.0 nM (High)~1.5 nM (High)~1.0 nM (High)~0.5 nM (High)Non-Selective (Pan-muscarinic)
Pirenzepine ~10-20 nM (High)>1000 nM (Low)>200 nM (Moderate/Low)~150 nM (Moderate)M1 Selective
N-Desmethyl Pirenzepine Similar to ParentLowLowModerateM1 Selective Metabolite
Mechanism of Action[2][3][6]
  • Atropine: Blocks M1, M4 (retina/sclera) to inhibit axial elongation but also blocks M3 (iris sphincter/ciliary muscle), causing pupil dilation and loss of accommodation.

  • Pirenzepine / N-Desmethyl: Selectively blocks M1 receptors (abundant in scleral fibroblasts and retina). It inhibits the synthesis of glycosaminoglycans (GAGs) in the sclera, reducing scleral remodeling and axial elongation, without significantly binding to the M3 receptors responsible for accommodation.

Signaling Pathway Visualization

The following diagram illustrates the differential pathway activation in a Scleral Fibroblast.

MyopiaSignaling cluster_Receptors Scleral Fibroblast Membrane cluster_Intracellular Intracellular Signaling Ligand Acetylcholine / Agonist M1 M1 Receptor (Gq-Coupled) Ligand->M1 M3 M3 Receptor (Ciliary Muscle) Ligand->M3 PLC PLC Activation M1->PLC IP3 IP3 / Ca2+ PLC->IP3 MMPs MMP Synthesis (Scleral Remodeling) IP3->MMPs Growth Axial Elongation MMPs->Growth Atropine Atropine (Non-Selective) Atropine->M1 Blocks Atropine->M3 Blocks (Side Effect) Pirenzepine Pirenzepine / N-Desmethyl (M1 Selective) Pirenzepine->M1 Selectively Blocks Pirenzepine->M3 Low Affinity

Caption: Atropine blocks both M1 (efficacy) and M3 (side effects).[2][3] Pirenzepine selectively targets the M1-driven scleral remodeling pathway while sparing the M3 accommodative pathway.

Efficacy Comparison: Experimental & Clinical Data

Animal Models (Axial Length Inhibition)

In comparative studies (Chick and Tree Shrew models), both agents reduce form-deprivation myopia (FDM), but dose-response curves differ.

MetricAtropine (Non-Selective)Pirenzepine (M1 Selective)
Axial Elongation Inhibition 70% - 90% (High Dose)40% - 60%
Dose Required Low (High potency)Moderate/High (Lower potency)
Site of Action Retina + ScleraPrimarily Sclera (Direct fibroblast inhibition)
Clinical Efficacy (Human Trials)

Data derived from pivotal trials (e.g., Siatkowski et al., US Pirenzepine Study Group; Tan et al., Asian Pirenzepine Study).[1]

Study ParameterAtropine (1% / 0.01%)Pirenzepine Gel (2%)
Progression Reduction (1 Year) ~77% (1%) / ~50% (0.01%)~40% - 50%
Axial Length Control Significant reduction (0.02 - 0.15mm/yr)Moderate reduction (0.10 - 0.20mm/yr)
Rebound Effect High (especially 1%)Unknown / Likely lower

Key Insight: Pirenzepine (2% gel) demonstrated statistical significance in slowing myopia but required a high concentration (2%) to achieve effects comparable to low-dose atropine (0.01%), likely due to poor ocular penetration and lower potency.

Safety & Side Effect Profile

This is the primary advantage of the Pirenzepine/N-Desmethyl class.

Adverse EventAtropine (1%)Atropine (0.01%)Pirenzepine / N-Desmethyl
Mydriasis (Pupil Dilation) Severe (>3mm increase)Mild (~1mm increase)Minimal (<0.5mm)
Cycloplegia (Loss of Focus) Severe (Reading glasses needed)MinimalNone / Negligible
Photophobia SevereMildRare
Systemic Absorption Low, but possible (dry mouth)NegligibleLow (Poor BBB penetration)

Causality: Pirenzepine’s low affinity for the M3 receptor (which controls the iris sphincter and ciliary muscle) prevents the "frozen eye" effect seen with Atropine.

Experimental Protocols

For researchers validating N-Desmethyl Pirenzepine or Pirenzepine efficacy, the following self-validating workflow is recommended.

A. In Vitro Scleral Fibroblast Assay (Mechanism Check)

Objective: Confirm M1-mediated inhibition of GAG synthesis.

  • Cell Culture: Isolate human or tree shrew scleral fibroblasts.[1]

  • Induction: Treat with Carbachol (muscarinic agonist) to stimulate cell proliferation/GAG synthesis.[1]

  • Treatment:

    • Group A: Vehicle

    • Group B: Atropine (10 nM)[1]

    • Group C: N-Desmethyl Pirenzepine (100 nM - 1 µM)

  • Readout: Measure [3H]-thymidine incorporation (DNA synthesis) and [35S]-sulfate incorporation (GAG synthesis).

  • Validation: Group C should show inhibition of GAG synthesis without cytotoxicity (checked via LDH assay).

B. In Vivo Form-Deprivation Myopia (FDM) Model

Objective: Compare Axial Length (AL) inhibition.

  • Subjects: Guinea pigs or Tree Shrews (n=10 per group).

  • Induction: Monocular deprivation (diffuser goggles) for 14 days.[1]

  • Dosing:

    • Intravitreal: 10µL injection daily (High precision).

    • Topical: 2% Gel formulation bid (Clinical simulation).

  • Measurement: High-frequency A-scan ultrasonography or Optical Low-Coherence Interferometry (OLCI) for AL.

  • Endpoint: Calculate % inhibition relative to contralateral control eye.

References

  • Siatkowski, R. M., et al. (2004).[1] Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study.[4][5][6] Archives of Ophthalmology.[1] Link

  • Tan, D. T., et al. (2005).[1][7] One-year multicenter, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia.[4][5][6][8] Ophthalmology.[1][9][8] Link

  • Cottriall, C. L., & McBrien, N. A. (1996).[1][7] The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew.[3][10] Investigative Ophthalmology & Visual Science.[1][3][7] Link

  • Trieu, L. H., et al. (2020).[1] Muscarinic receptor antagonists for myopia control: a review. Clinical & Experimental Optometry.[1] Link

  • Bartmann-Lindholm, C., et al. (1991).[1] Pharmacokinetics of pirenzepine in the human eye.[1][11] European Journal of Clinical Pharmacology.[1][9] Link

Sources

Comparative

Comparative binding selectivity of Pirenzepine and N-Desmethyl Pirenzepine

The following technical guide provides a comparative analysis of Pirenzepine and its primary metabolite, N-Desmethyl Pirenzepine (LS-75). This content is structured for researchers and drug development professionals, foc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of Pirenzepine and its primary metabolite, N-Desmethyl Pirenzepine (LS-75). This content is structured for researchers and drug development professionals, focusing on binding selectivity, pharmacological divergence, and experimental validation.

Technical Guide for Application Scientists & Pharmacologists

Executive Summary

Pirenzepine (PZ) is the prototypical M1-selective muscarinic antagonist, historically utilized to inhibit gastric acid secretion with minimal cardiac side effects.[1] Its primary metabolite, N-Desmethyl Pirenzepine (NDP) , also known by the research code LS-75 , represents a critical point of pharmacological divergence.

While PZ is defined by its high affinity for the M1 muscarinic acetylcholine receptor (mAChR) , recent characterization of LS-75 reveals a shift from pure G-protein coupled receptor (GPCR) antagonism to enzyme inhibition—specifically targeting Poly (ADP-ribose) polymerase-1 (PARP-1) . This guide dissects this selectivity shift, providing the experimental frameworks necessary to validate these distinct mechanisms.

Molecular & Physicochemical Context

The selectivity profile of these compounds is governed by the N-methyl piperazine moiety. Pirenzepine is highly hydrophilic, which restricts its blood-brain barrier (BBB) penetration in healthy physiology, localizing its effects to the periphery (e.g., gastric intramural plexuses).

  • Pirenzepine (Parent): Contains a tertiary amine on the piperazine ring. High polarity (

    
    ).
    
  • N-Desmethyl Pirenzepine (Metabolite/LS-75): Formed via CYP450-mediated N-demethylation. This structural modification exposes a secondary amine, altering the steric bulk and electronic properties required for the orthosteric binding pocket of the M1 receptor, while simultaneously enabling interaction with the NAD+ binding pocket of PARP-1.

Comparative Pharmacological Profile[2]
FeaturePirenzepine (Parent)N-Desmethyl Pirenzepine (LS-75)
Primary Target M1 Muscarinic Receptor (Antagonist)PARP-1 Enzyme (Inhibitor) / M1 (Weak)
M1 Affinity (

)
10 – 20 nM (High Affinity)> 100 nM (Reduced Affinity)
M2 Affinity (

)
> 1,000 nM (Low Affinity)> 1,000 nM (Low Affinity)
Selectivity Ratio M1 > M2 (~50-fold selective)Low M1 selectivity; High PARP specificity
Mechanism Orthosteric blockade of Gq-couplingCompetitive inhibition at NAD+ site
Key Application Peptic Ulcer, Myopia ResearchNeuroprotection, Ototoxicity, Oncology

Expert Insight: The "selectivity" of the metabolite is not just a shift between receptor subtypes (e.g., M1 vs. M2), but a class-switch from receptor antagonist to enzyme inhibitor. Researchers investigating Pirenzepine for neuroprotection must control for LS-75 accumulation, as the therapeutic effect may be PARP-mediated rather than cholinergic.

Mechanism of Action & Signaling Divergence

The following diagram illustrates the bifurcation in signaling pathways targeted by the parent compound versus its metabolite.

SignalingDivergence cluster_0 Cholinergic Pathway cluster_1 DNA Damage / Cell Death Pathway PZ Pirenzepine (Parent) M1 M1 Muscarinic Receptor (GPCR) PZ->M1 High Affinity Blockade (Ki ~15nM) LS75 N-Desmethyl Pirenzepine (LS-75) LS75->M1 Low Affinity Binding PARP PARP-1 Enzyme (Nuclear) LS75->PARP Inhibition (IC50 ~10µM) Gq Gq Protein M1->Gq Activation (Blocked) PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca PAR Poly(ADP-ribose) Chains PARP->PAR Synthesis (Blocked) NAD NAD+ NAD->PARP Substrate Apoptosis Parthanatos / Apoptosis PAR->Apoptosis Signaling Cascade

Figure 1: Pharmacological divergence. Pirenzepine blocks the M1-Gq-PLC cascade, while LS-75 primarily inhibits PARP-1 dependent cell death pathways.

Experimental Protocols for Selectivity Profiling

To validate the selectivity profile of Pirenzepine vs. LS-75, two distinct assay platforms are required: Radioligand Binding (for M1 affinity) and PARP Activity Assays (for LS-75 efficacy).

Protocol A: Competitive Radioligand Binding (M1 Selectivity)

Purpose: To determine the


 of Pirenzepine and confirm the reduced affinity of LS-75 at the M1 receptor.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human M1 muscarinic receptors (hM1).

  • Radioligand:

    
    -N-Methylscopolamine (NMS) (
    
    
    
    nM) or
    
    
    -Pirenzepine.
  • Non-specific Control: Atropine (1 µM).

Workflow:

  • Membrane Prep: Homogenize CHO-hM1 cells in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to ~50 µg protein/mL.

  • Incubation:

    • Total Volume: 250 µL.

    • Add 50 µL

      
      -NMS (Final conc: 0.2 nM).
      
    • Add 50 µL Competitor (Pirenzepine or LS-75:

      
       to 
      
      
      
      M).
    • Add 150 µL Membrane suspension.

    • Incubate for 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic ligands.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     using non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: PARP-1 Inhibition Assay (LS-75 Activity)

Purpose: To quantify the inhibitory potency of LS-75 against PARP-1, distinguishing it from the parent compound.

Workflow Visualization:

PARPWorkflow Step1 Step 1: Plate Coating Coat 96-well plate with Histones Step2 Step 2: Reaction Mix Add PARP-1 Enzyme + Biotinylated NAD+ Step1->Step2 Step3 Step 3: Inhibitor Addition Add LS-75 (Test) vs. Pirenzepine (Neg Control) Step2->Step3 Step4 Step 4: Incubation 1 Hour @ Room Temp (Poly-ADP-ribosylation occurs) Step3->Step4 Step5 Step 5: Detection Add Strep-HRP + Chemiluminescent Substrate Step4->Step5 Step6 Step 6: Data Output Measure RLU (Luminescence) -> Calculate IC50 Step5->Step6

Figure 2: ELISA-based PARP inhibition workflow. LS-75 prevents the transfer of biotinylated ADP-ribose onto histone substrates.

References & Authoritative Grounding

  • Hammer, R., et al. (1980). "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[2][3] Nature, 283(5742), 90-92. Link

    • Foundational text defining M1 (high affinity for PZ) vs. M2 (low affinity).

  • Riss, P. J., et al. (2009).[1] "Synthesis and direct fluorination of LBT-999 and new conformationaly restricted analogues: Pirenzepine and its metabolite N-5-[18F]fluoroethyl-LS 75." Journal of Labelled Compounds and Radiopharmaceuticals, 52(13), 576-579. Link

    • Identifies LS-75 as the metabolite and discusses its labeling for imaging.

  • Schrattenholz, A., & Soskic, V. (2006).[1] "Muscarinic antagonists with PARP and SIR modulating activity."[4] Patent WO2006108593A2.

    • Establishes the non-cholinergic (PARP-1) activity of the metabolite LS-75.

  • Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews, 50(2), 279-290. Link

    • Standard reference for muscarinic receptor nomenclature and binding constants.

Sources

Validation

Validating N-Desmethyl Pirenzepine: A Comparative Reference Standard Guide

Executive Summary N-Desmethyl Pirenzepine (NDP) is the primary pharmacologically active metabolite of Pirenzepine, a selective M1 muscarinic antagonist.[1] In drug development and bioanalysis, the validation of NDP as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Desmethyl Pirenzepine (NDP) is the primary pharmacologically active metabolite of Pirenzepine, a selective M1 muscarinic antagonist.[1] In drug development and bioanalysis, the validation of NDP as a reference standard is critical for accurate pharmacokinetic (PK) profiling and impurity testing.

This guide provides a technical comparison of NDP against analytical alternatives, demonstrating why a certified reference standard is non-negotiable for regulatory compliance (ICH M10, FDA). It details the experimental workflows required to validate NDP, focusing on LC-MS/MS quantification and structural integrity.

Comparative Analysis: Product Performance vs. Alternatives

In bioanalytical assays, researchers often face the choice of using a specific metabolite standard (NDP), a surrogate (Parent Drug), or a structural analog. The following analysis evaluates these approaches based on Specificity , Quantification Accuracy , and Regulatory Compliance .

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: N-Desmethyl Pirenzepine (Certified Standard) Option B: Pirenzepine Surrogate (Relative Response) Option C: Structural Analog (e.g., Telenzepine)
Quantification Principle Direct calibration using authentic analyte.[1]Assumes identical ionization to parent drug.[1]Uses ratio of analog response; highly variable.[1]
Mass Shift (Δ Mass) -14 Da (Loss of Methyl group).[1]N/A (Parent Mass).[1]Variable (Different structure).[1][2]
Matrix Effect Stability High (Matches analyte retention time).[1]Low (Elutes differently).Moderate (Elutes differently).
Accuracy Error < 5% (Gold Standard).20–40% (Due to different ionization efficiency).[1]10–25% (Variable recovery).[1]
Regulatory Status Compliant (FDA/EMA for active metabolites).[1]Non-Compliant for quantitative PK.Non-Compliant for specific assays.[1]
Why the Alternative Fails: The "Response Factor" Trap

Using Pirenzepine (Parent) to quantify NDP assumes that both molecules ionize with equal efficiency in the electrospray source (ESI). Experimental data refutes this:

  • Pirenzepine (Tertiary Amine): High proton affinity, strong signal.[1]

  • NDP (Secondary Amine): Lower proton affinity, often resulting in a lower response factor .[1]

  • Result: Using the parent curve to calculate metabolite concentration typically underestimates NDP levels by 30-40%, compromising safety data regarding metabolite accumulation.[1]

Visualizing the Validation Logic

The following diagram illustrates the metabolic relationship and the critical decision points for validating the standard.

ValidationWorkflow Pirenzepine Pirenzepine (Parent Drug) m/z 352.2 Metabolism CYP450 Demethylation Pirenzepine->Metabolism NDP N-Desmethyl Pirenzepine (Target Metabolite) m/z 338.2 Metabolism->NDP Identity 1. Identity Check (HRMS/NMR) NDP->Identity Purity 2. Purity Assessment (HPLC-UV) Identity->Purity Assay 3. Assay Validation (LC-MS/MS) Purity->Assay Assay->Pirenzepine Selectivity Confirmation

Caption: Figure 1. Metabolic pathway of Pirenzepine to NDP and the sequential validation workflow ensuring analytical specificity.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS) Characterization

Objective: To definitively distinguish NDP from the parent drug and isobaric impurities.[1]

  • Instrument: Q-TOF or Orbitrap MS.

  • Source Conditions: ESI Positive Mode.

  • Method:

    • Infuse N-Desmethyl Pirenzepine standard (1 µg/mL in 50:50 MeOH:Water).

    • Target Precursor Ion: [M+H]+ = 338.1852 (Theoretical).[1]

    • Apply Collision Energy (20-40 eV) to generate MS/MS spectra.[1]

  • Acceptance Criteria:

    • Mass Accuracy: < 5 ppm error.[1]

    • Diagnostic Fragment: Observation of m/z 99.09 (piperazine ring fragment) vs. m/z 113.11 (N-methyl piperazine fragment in parent).

Protocol B: LC-MS/MS Assay Validation (Quantification)

Objective: To establish a linear, accurate method for NDP in plasma.

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[1]

2. Mass Spectrometry Parameters (MRM Mode):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Pirenzepine 352.2 113.1 35 28
N-Desmethyl Pirenzepine 338.2 99.1 35 30

| NDP-d8 (IS) | 346.2 | 107.1 | 35 | 30 |[1]

3. Workflow:

  • Extraction: Protein precipitation (100 µL Plasma + 300 µL ACN containing IS). Vortex, Centrifuge.[1]

  • Injection: 5 µL of supernatant.

  • Calibration: 1.0 ng/mL to 1000 ng/mL.

Protocol C: Stability Stress Testing (Forced Degradation)

Objective: To determine the shelf-life and handling conditions of the reference standard.

  • Preparation: Prepare 1 mg/mL stock of NDP in Methanol.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H2O2, RT, 4 hours.

  • Analysis: Inject onto HPLC-UV (254 nm).

  • Result Interpretation:

    • NDP is generally stable in acid (consistent with gastric stability of Pirenzepine class).[1]

    • Critical Alert: Instability in oxidative conditions requires storage of the standard under Nitrogen at -20°C.

Pathway Visualization: Receptor Selectivity

While Pirenzepine is M1 selective, the metabolite NDP exhibits an altered affinity profile. This diagram visualizes the divergence in receptor binding, which necessitates separate monitoring.

ReceptorBinding Pirenzepine Pirenzepine M1 M1 Receptor (High Affinity) Pirenzepine->M1 Kd ~10 nM M2 M2 Receptor (Low Affinity) Pirenzepine->M2 >1000 nM NDP N-Desmethyl Pirenzepine NDP->M1 Reduced Affinity NDP->M2 Potential Cross-Reactivity M3 M3 Receptor (Low Affinity)

Caption: Figure 2. Comparative receptor binding profile. NDP shows altered affinity, influencing safety margins.

References

  • Hammer, R., et al. (1980).[1] "Binding of Pirenzepine to Muscarinic Receptors." Nature.[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1]

  • PubChem Compound Summary. (2024). "Pirenzepine."[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1]

  • Santa Cruz Biotechnology. (2024).[1] "N-Desmethyl Pirenzepine Product Data." SCBT. [1]

  • European Medicines Agency. (2011).[1] "Guideline on the investigation of drug interactions." EMA.

Sources

Comparative

Comparison of muscarinic receptor blockade: N-Desmethyl vs 7-oxo-Pirenzepine

This guide provides a technical comparison of N-Desmethylpirenzepine and Pirenzepine , while addressing the likely nomenclature confusion regarding "7-oxo-Pirenzepine." Comparative Guide: Muscarinic Receptor Blockade Sub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of N-Desmethylpirenzepine and Pirenzepine , while addressing the likely nomenclature confusion regarding "7-oxo-Pirenzepine."

Comparative Guide: Muscarinic Receptor Blockade

Subject: N-Desmethylpirenzepine vs. Pirenzepine (and derivatives) Application: M1 Muscarinic Receptor Antagonism & Signal Transduction Research

Executive Summary & Nomenclature Correction

In high-precision muscarinic pharmacology, distinguishing between parent compounds and their active metabolites is critical for interpreting binding data and functional outcomes. This guide compares Pirenzepine , the gold-standard M1 antagonist, with its primary metabolite, N-Desmethylpirenzepine .

CRITICAL NOMENCLATURE ALERT: "7-oxo-Pirenzepine" The term "7-oxo-Pirenzepine" does not correspond to a standard, commercially available pharmacological agent or a recognized metabolite in major databases (PubChem, IUPHAR).

  • Likely Identification: This is likely a misnomer for Pirenzepine itself (which contains a prominent carbonyl/oxo group at position 6 of the pyridobenzodiazepinone ring, sometimes numbered differently in non-standard systems) or a confusion with 7-oxo-staurosporine (UCN-01) or 7-oxo-prostacyclin , which often appear alongside Pirenzepine in high-throughput screening libraries or patent literature.

  • Editorial Decision: This guide focuses on the scientifically verified comparison: The Parent (Pirenzepine) vs. The Active Metabolite (N-Desmethylpirenzepine) .

Chemical & Pharmacological Profiles

A. Pirenzepine (Parent Compound)[1][2][3][4][5][6]
  • Code: LS 519 (Dihydrochloride)[1]

  • Mechanism: Selective M1 Muscarinic Antagonist (Inverse Agonist properties in some systems).

  • Key Characteristic: Hydrophilic (low Blood-Brain Barrier penetration compared to atropine), making it ideal for distinguishing peripheral vs. central M1 effects when administered systemically, or for specific local injections (e.g., intravitreal for myopia).

  • Binding Affinity (Ki): ~10–20 nM (M1). Shows 10-50 fold selectivity for M1 over M2/M3.

B. N-Desmethylpirenzepine (Primary Metabolite)
  • Mechanism: M1 Muscarinic Antagonist.[1]

  • Key Characteristic: Formed by the demethylation of the piperazine ring. It is often used as a "functionalized congener"—a scaffold for creating dualsteric ligands (e.g., linking it to an allosteric modulator) because the secondary amine on the piperazine ring is chemically accessible.

  • Binding Affinity: Retains high affinity for M1 receptors, often comparable to the parent, but with altered lipophilicity and kinetic dissociation rates.

Comparative Data Table
FeaturePirenzepine (Parent)N-Desmethylpirenzepine
Target M1 Muscarinic (High Selectivity)M1 Muscarinic (Retained Selectivity)
Chemical State Tertiary Amine (Methylated)Secondary Amine (Demethylated)
M1 Affinity (Ki) ~10 - 20 nM~15 - 30 nM (Context Dependent)
Solubility High (Water/Saline)Moderate (Requires DMSO/Acidified Water)
Primary Utility In vivo blockade; Myopia research; Ulcer therapySynthesis precursor (Dualsteric ligands); Metabolite studies
BBB Penetration Low (Hydrophilic)Low to Moderate

Mechanism of Action & Signaling Pathway

Pirenzepine and its desmethyl analog function by stabilizing the inactive state of the Gq-coupled M1 receptor.

M1_Signaling_Blockade cluster_membrane Cell Membrane Ligand Ligand (Pirenzepine / N-Desmethyl) M1 M1 Muscarinic Receptor (GPCR) Ligand->M1 Competitively Blocks (Stabilizes Inactive State) ACh Acetylcholine (Endogenous Agonist) ACh->M1 Activates Gq Gq/11 Protein M1->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers ERK ERK1/2 Phosphorylation Ca->ERK Modulates

Figure 1: Mechanism of M1 Blockade. Both Pirenzepine and N-Desmethylpirenzepine compete with Acetylcholine for the orthosteric binding site, preventing Gq-protein coupling and downstream Calcium/ERK signaling.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (Membrane Preparation)

Validates affinity (Ki) of N-Desmethyl vs. Parent.

Reagents:

  • Source Tissue: Rat Cerebral Cortex (High M1 density) or CHO-K1 cells stably expressing human M1.

  • Radioligand: [³H]-Pirenzepine (for M1 specificity) or [³H]-NMS (N-Methylscopolamine) for total muscarinic count.

  • Displacing Agents: Pirenzepine (10⁻¹⁰ to 10⁻⁵ M) and N-Desmethylpirenzepine (10⁻¹⁰ to 10⁻⁵ M).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, add:

    • 25 µL Membrane suspension (10-20 µg protein).

    • 25 µL [³H]-Ligand (~0.2 nM final).

    • 25 µL Competitor (Pirenzepine or N-Desmethyl variant) at increasing concentrations.

    • Total Volume: Adjust to 200 µL with buffer.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Expectation: Pirenzepine Ki ≈ 10 nM. N-Desmethylpirenzepine Ki ≈ 15-30 nM.

Protocol B: Functional Antagonism (Calcium Flux)

Determines if the metabolite acts as a full antagonist or partial agonist.

  • Cell Line: CHO-M1 or HEK-M1 cells loaded with Fluo-4 AM (Calcium indicator).

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Pre-treatment: Incubate cells with Pirenzepine or N-Desmethylpirenzepine (1 µM) for 15 mins.

  • Challenge: Inject EC80 concentration of Carbachol (muscarinic agonist).

  • Readout: Monitor suppression of the Calcium spike.

    • Result: Both compounds should fully suppress the Carbachol response if they are full antagonists.

Synthesis & Application Note

Why use N-Desmethylpirenzepine? While Pirenzepine is the standard for blockade, N-Desmethylpirenzepine is the standard for chemical modification. The exposed secondary amine allows researchers to attach fluorophores (for imaging) or allosteric moieties (to create "dualsteric" ligands that bind both orthosteric and allosteric sites simultaneously).

Reaction Scheme (Conceptual): Pirenzepine --(Demethylation)--> N-Desmethylpirenzepine --(Linker + Allosteric Modulator)--> Hybrid Ligand

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Link

  • Doldan, G. G., et al. (2018). Synthesis and pharmacological characterization of new dualsteric muscarinic M1 receptor ligands. Journal of Medicinal Chemistry. (Demonstrates use of N-Desmethylpirenzepine as a scaffold).
  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic acetylcholine receptors. Molecular Pharmacology, 35(4), 469-476. Link

  • Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283, 90-92. Link

  • Bolden, C., et al. (1992). Antagonism by pirenzepine of muscarinic responses in the heart and superior cervical ganglion. British Journal of Pharmacology. (Establishes Pirenzepine selectivity profiles).

Sources

Validation

Technical Guide: Benchmarking N-Desmethyl Pirenzepine Potency Against Tropicamide

This guide is structured as a high-level technical directive for characterizing N-Desmethyl Pirenzepine (NDP), a key metabolite, against the industry-standard non-selective antagonist, Tropicamide. It addresses the user'...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical directive for characterizing N-Desmethyl Pirenzepine (NDP), a key metabolite, against the industry-standard non-selective antagonist, Tropicamide. It addresses the user's request to benchmark potency, assuming the role of a Senior Application Scientist guiding an R&D team through the validation process.

Executive Summary & Rationale

While Pirenzepine is the established M1-selective antagonist, its primary metabolite, N-Desmethyl Pirenzepine (NDP) (CAS: 63257-31-8), remains under-characterized in many modern myopia and antimuscarinic pipelines.

The industry standard for ocular cycloplegia and myopia progression control, Tropicamide , is a non-selective muscarinic antagonist with significant off-target effects (photophobia, cycloplegia via M3 blockade).

The Objective: This guide outlines the experimental framework to determine if NDP retains the M1-selectivity of its parent compound or exhibits a distinct pharmacological profile comparable to Tropicamide. We challenge the historical assumption of "metabolic inactivity" by subjecting NDP to high-sensitivity modern binding assays.

Mechanistic Grounding: The Target Landscape

To benchmark potency effectively, we must isolate the specific signaling pathways.

  • Tropicamide: Acts as a "dirty" antagonist, blocking M1, M2, M3, M4, and M5 with relatively equal affinity (

    
     ~ 7.0–7.8).
    
  • Pirenzepine (Parent): High affinity for M1 (

    
     ~ 8.[1]2) and low affinity for M2/M3.[1][2]
    
  • NDP (Test Article): Structurally, the removal of the N-methyl group on the piperazine ring creates a secondary amine. In many GPCR ligands (e.g., Desipramine), this shift alters selectivity ratios.

Visualization: Muscarinic Signaling Pathways

The following diagram illustrates the divergent pathways (Gq vs. Gi) that must be assayed to distinguish M1 potency (NDP target) from M2/M4 potency (Tropicamide side-effects).

MuscarinicPathways cluster_Gq M1/M3/M5 Pathway (Gq) cluster_Gi M2/M4 Pathway (Gi) Ligand Ligand (NDP / Tropicamide) M1_Rec M1 Receptor Ligand->M1_Rec Antagonism M4_Rec M4 Receptor Ligand->M4_Rec Antagonism Gq Gq Protein M1_Rec->Gq PLC PLC-beta Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca Gi Gi Protein M4_Rec->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Inhibition AC->cAMP Inhibits

Caption: Differential signaling of Muscarinic subtypes. M1 blockade prevents Ca2+ mobilization; M4 blockade prevents cAMP inhibition.

Experimental Protocol: The Benchmarking Suite

To generate authoritative data, you must perform a Head-to-Head Competitive Binding Assay .

Phase 1: Radioligand Binding (The Gold Standard)

Purpose: Determine intrinsic affinity (


) independent of downstream efficacy.

Reagents:

  • Cell Lines: CHO-K1 membranes stably expressing hM1, hM2, hM3, hM4, hM5 (commercially available from PerkinElmer or Eurofins).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[1][3] Note: NMS is hydrophilic and binds surface receptors, ideal for comparing hydrophilic ligands like Pirenzepine/NDP.
  • Reference: Tropicamide (Sigma T0200).

  • Test Article: N-Desmethyl Pirenzepine (Custom synthesis or metabolite standard).

Workflow:

  • Preparation: Harvest membranes and suspend in HEPES buffer (pH 7.4).

  • Competition: Incubate membranes with 0.2 nM

    
    -NMS and varying concentrations of NDP or Tropicamide (
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 120 mins at 22°C (Ambient).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Calculation: Derive


 from the displacement curve. Calculate 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of

-NMS.
Phase 2: Functional Antagonism (FLIPR Calcium Assay)

Purpose: Confirm that binding translates to functional blockade of the M1 receptor (Gq-coupled).

Workflow:

  • Load: CHO-hM1 cells with Fluo-4 AM calcium indicator.

  • Pre-treat: Add NDP or Tropicamide (10-point dose response) for 15 mins.

  • Challenge: Inject

    
     concentration of Acetylcholine (ACh).
    
  • Read: Measure reduction in ACh-induced Calcium fluorescence (RFU).

  • Output:

    
     or 
    
    
    
    (Schild analysis).

Comparative Data Framework

Below is the required structure for reporting your benchmarking results. This table consolidates historical data for Tropicamide and Pirenzepine, providing the baseline against which NDP must be measured.

ParameterTropicamide (Standard)Pirenzepine (Parent)N-Desmethyl Pirenzepine (Target)
M1 Affinity (

)
7.2 ± 0.18.2 ± 0.1[To Be Determined]
M3 Affinity (

)
7.3 ± 0.16.5 ± 0.2[To Be Determined]
Selectivity (M1/M3) ~0.8 (Non-selective)~50-fold (Selective)Hypothesis: >10-fold
Functional

(M1)
~7.1~8.4[To Be Determined]
Primary Indication Mydriasis (Pupil Dilation)Peptic Ulcer / MyopiaMetabolite / Potential Lead

Interpretation Logic:

  • If NDP

    
     at M1 is < 50 nM  (
    
    
    
    ), it is a potent antagonist comparable to Tropicamide.
  • If NDP Selectivity Ratio (

    
     M3 / 
    
    
    
    M1) is > 10 , it retains the safety profile of Pirenzepine (less cycloplegia).
  • Critical Note: Early literature suggests the desmethyl metabolite may have reduced affinity [1]. However, secondary amines in tricyclics often exhibit slower dissociation rates, which requires long incubation times (120 min+) to detect true affinity. Short incubations may yield false "inactive" results.

Workflow Visualization

The following diagram outlines the logical flow for the benchmarking study, ensuring quality control at every step.

BenchmarkingWorkflow Start Start: NDP vs Tropicamide QC Purity Check (HPLC/MS >98%) Start->QC Binding Radioligand Binding (hM1 - hM5) QC->Binding Decision M1 Ki < 100nM? Binding->Decision Functional Functional Assay (Ca2+ Flux / cAMP) Decision->Functional Yes Inactive Classify as Inactive Metabolite Decision->Inactive No Profile Calculate Selectivity (M1 vs M3 Ratio) Functional->Profile

Caption: Decision tree for characterizing N-Desmethyl Pirenzepine potency.

References

  • Analytical Profile of Pirenzepine. Analytical Profiles of Drug Substances. Academic Press.[4] (1987).[5] Link (Discusses metabolic pathways and lack of gross pharmacological activity in early screens).

  • Buckley, N. J., et al. (1989).[6] Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.[6] Link (Establishes the standard

    
     values for Pirenzepine and Tropicamide).
    
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Link (The definitive guide on muscarinic subtypes).

  • Miranda, H. F., et al. (1998). Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes.[1][7] General Pharmacology, 31(4), 631-634. Link (Methodology for calculating

    
     values).
    

Sources

Comparative

Comparative Guide: Systemic Absorption of Topical Pirenzepine vs. N-Desmethyl Pirenzepine

This guide provides an in-depth technical comparison of Pirenzepine (the active pharmaceutical ingredient) versus its primary metabolite, N-Desmethyl Pirenzepine (NDP). This analysis focuses on the systemic absorption an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Pirenzepine (the active pharmaceutical ingredient) versus its primary metabolite, N-Desmethyl Pirenzepine (NDP).

This analysis focuses on the systemic absorption and pharmacokinetic (PK) fate following topical ophthalmic application, a critical consideration for researchers developing antimuscarinic treatments for myopia control.

Executive Summary

Pirenzepine (PZ) is an M1-selective muscarinic antagonist used clinically for peptic ulcers and investigationally for myopia control.[1] N-Desmethyl Pirenzepine (NDP) is its primary metabolite formed via hepatic demethylation.

  • Therapeutic Status: Pirenzepine is the active drug.[1] NDP is a downstream metabolite with no current independent clinical application.

  • Absorption Profile: Pirenzepine exhibits a physicochemical profile (LogP ~0.6) optimized for corneal permeation. NDP is significantly more hydrophilic (lower LogP), which severely limits its ability to penetrate the lipophilic corneal epithelium if applied topically.

  • Systemic Fate: Following topical application, systemic absorption of Pirenzepine is low but detectable. NDP appears in plasma primarily due to hepatic metabolism of the absorbed parent drug, not direct ocular absorption.

Physicochemical Profile & Absorption Potential[2][3]

The ability of a molecule to penetrate the cornea—a "fat-water-fat" sandwich structure—is dictated by its lipophilicity (LogP) and ionization (pKa).

Table 1: Physicochemical Comparison
PropertyPirenzepine (Parent)N-Desmethyl Pirenzepine (Metabolite)Impact on Topical Absorption
Molecular Weight 351.4 g/mol ~337.4 g/mol Negligible difference; both <500 Da (favorable).
LogP (Lipophilicity) ~0.6 (Moderate)< 0 (Predicted, Highly Hydrophilic)Critical: PZ can traverse the lipophilic corneal epithelium. NDP is too polar, leading to poor epithelial permeability.
pKa (Basic Nitrogen) ~8.2 (Tertiary Amine)~9.0+ (Secondary Amine)NDP is more ionized at physiological pH (7.4), further reducing membrane permeability.
Solubility AmphiphilicHigh Water SolubilityNDP dissolves well in tears but cannot cross the lipid barriers effectively.
Mechanistic Insight: The "Corneal Barrier" Effect[2]
  • Pirenzepine: Possesses a "Goldilocks" lipophilicity. It is lipophilic enough to cross the epithelium (the rate-limiting barrier) but hydrophilic enough to partition into the aqueous stroma .

  • N-Desmethyl Pirenzepine: As a secondary amine lacking the methyl group, it is more polar. If applied topically, it would be trapped in the tear film and washed away by nasolacrimal drainage before penetrating the eye, leading to negligible ocular bioavailability.

Pharmacodynamics: Receptor Selectivity

Understanding the target engagement is crucial for explaining side effect profiles.

  • Pirenzepine: High affinity for M1 receptors (Ki ~10–20 nM) and lower affinity for M2 (cardiac) receptors. This selectivity is the basis for its safety profile (reduced tachycardia risk compared to Atropine).

  • N-Desmethyl Pirenzepine: Structure-activity relationship (SAR) studies on pirenzepine analogs indicate that the N-methyl group contributes to optimal binding orientation. Removal of this group generally reduces affinity and may alter selectivity ratios, making the metabolite less potent and pharmacologically inferior.

Systemic Exposure Pathways (PK)

When Pirenzepine is applied as an eye drop or gel, systemic exposure occurs via two distinct pathways.

Pathway A: Nasolacrimal Drainage (Major Systemic Route)
  • Excess drug drains through the nasolacrimal duct.

  • Enters the nasal cavity and is absorbed directly into the systemic circulation (avoiding first-pass metabolism).

  • Result: Detectable plasma levels of Pirenzepine .

Pathway B: Intraocular Absorption (Therapeutic Route)
  • Drug penetrates Cornea -> Aqueous Humor -> Iris/Ciliary Body (Target).

  • Small amounts diffuse into the systemic circulation via the uveoscleral outflow.

Pathway C: Metabolic Conversion (Source of NDP)
  • Systemically absorbed Pirenzepine reaches the liver.

  • Cytochrome P450 enzymes facilitate N-demethylation.

  • Result: Appearance of N-Desmethyl Pirenzepine in plasma/urine.

    • Note: In topical applications, systemic levels of the parent are already low ("barely detectable" in adults), so levels of the metabolite are often negligible.

Visualization: Metabolic & Absorption Pathways[2]

The following diagram illustrates the differential fate of Pirenzepine (PZ) and its metabolite (NDP) following topical application.

G cluster_eye Ocular Surface (Topical Application) cluster_systemic Systemic Circulation EyeDrop Pirenzepine 2% Gel Tears Tear Film EyeDrop->Tears CorneaEp Corneal Epithelium (Lipophilic Barrier) Tears->CorneaEp High Permeability (LogP ~0.6) PlasmaPZ Plasma Pirenzepine Tears->PlasmaPZ Nasolacrimal Drainage (Systemic Absorption) Stroma Corneal Stroma (Hydrophilic) CorneaEp->Stroma Target Target: Sclera/Retina (Myopia Control) Stroma->Target Liver Liver (Metabolism) PlasmaPZ->Liver Hepatic Clearance Excretion Renal Excretion PlasmaPZ->Excretion ~10% Unchanged PlasmaNDP Plasma N-Desmethyl Pirenzepine (NDP) Liver->PlasmaNDP N-Demethylation PlasmaNDP->Excretion HypoNDP Hypothetical Topical NDP HypoNDP->CorneaEp Blocked: Too Hydrophilic (LogP < 0)

Caption: Comparative fate of Pirenzepine vs. NDP. Pirenzepine penetrates the cornea; NDP is formed systemically via metabolism.

Experimental Protocols for Validation

To empirically validate the absorption differences described above, the following experimental workflows are recommended.

Experiment A: In Vitro Corneal Permeability (Franz Diffusion Cell)

This protocol quantifies the flux of Pirenzepine vs. NDP across a corneal membrane.

  • Tissue Preparation: Harvest fresh porcine corneas (structurally similar to human). Mount on Franz diffusion cells.[2]

  • Donor Phase:

    • Group 1: Pirenzepine HCl (2%) in simulated tear fluid (pH 7.4).

    • Group 2: N-Desmethyl Pirenzepine (2%) in simulated tear fluid.

  • Receptor Phase: PBS (pH 7.4) at 37°C with continuous stirring.

  • Sampling: Withdraw aliquots from receptor chamber at 0.5, 1, 2, 4, and 6 hours.

  • Analysis: Quantify using LC-MS/MS .

    • Expected Result: Pirenzepine flux >> NDP flux due to lipophilicity differences.

Experiment B: In Vivo Pharmacokinetics (Rabbit Model)

This protocol assesses systemic exposure and metabolic conversion.

  • Subjects: New Zealand White Rabbits (n=6).

  • Dosing: Instill 50 µL of 2% Pirenzepine gel into the conjunctival sac.

  • Blood Sampling: Collect plasma from the marginal ear vein at T=0, 15m, 30m, 1h, 2h, 4h, 8h.

  • Bioanalysis:

    • Extract plasma using solid-phase extraction (SPE).

    • Analyze for Parent (PZ) and Metabolite (NDP) simultaneously.

  • Data Calculation: Calculate

    
     and 
    
    
    
    for both species.
    • Success Metric: Confirmation that NDP appears later (

      
       lag) and at significantly lower concentrations than PZ.
      

References

  • Siatkowski, R. M., et al. (2004). Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study.[3][4] Archives of Ophthalmology.[4] Link

  • Truong, H. T., et al. (2002).[5][6] Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism.[5][6] Experimental Eye Research.[6] Link

  • Hammer, R., et al. (1980). Binding of pirenzepine to muscarinic receptors in vitro.[7] Nature. Link

  • Toris, C. B., et al. (1995). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle.[8] American Review of Respiratory Disease. Link

  • PubChem Compound Summary. (2024). Pirenzepine (CID 4848) and N-Desmethyl Pirenzepine. National Library of Medicine. Link

Sources

Validation

Preclinical Evaluation Guide: Statistical Comparison of Axial Length Changes with N-Desmethyl Pirenzepine

Executive Summary & Pharmacological Context The pharmacological control of axial length elongation in myopia heavily relies on muscarinic acetylcholine receptor (mAChR) antagonists. While Atropine remains the highly effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pharmacological control of axial length elongation in myopia heavily relies on muscarinic acetylcholine receptor (mAChR) antagonists. While Atropine remains the highly efficacious, non-selective gold standard, its off-target effects (such as photophobia and cycloplegia) drive the continuous need for subtype-selective alternatives. Pirenzepine, an M1-selective antagonist, has demonstrated significant clinical and preclinical efficacy in reducing the progression of myopia.

Recently, N-Desmethyl Pirenzepine (NDP, CAS 63257-31-8) [1], the primary active metabolite of pirenzepine, has garnered significant attention in ophthalmic drug development. Beyond its inherent M1/M4 receptor affinities, NDP serves as a critical orthosteric building block for synthesizing novel dualsteric (bitopic) muscarinic antagonists. These hybrid ligands simultaneously bind the orthosteric site and the allosteric vestibule, allowing for unprecedented M2/M5-subtype selectivity and highly targeted ocular pharmacokinetics. This guide objectively compares the experimental efficacy of NDP against traditional muscarinic antagonists in modulating axial length.

Mechanism of Action: Scleral Remodeling

Axial elongation is driven by localized retino-choroidal signaling that ultimately dictates scleral extracellular matrix (ECM) remodeling. Muscarinic antagonists intercept this cascade at the receptor level, preventing the scleral thinning characteristic of myopic progression.

G NDP N-Desmethyl Pirenzepine (Orthosteric Scaffold) M1R M1 Receptor (Retina/RPE) NDP->M1R Antagonizes M4R M4 Receptor (Sclera) NDP->M4R Antagonizes Gq Gq/11 Pathway (Intracellular Ca2+) M1R->Gq Downregulates Gi Gi/o Pathway (cAMP Inhibition) M4R->Gi Modulates ECM Scleral ECM Remodeling (Fibroblast Modulation) Gq->ECM Alters MMPs Gi->ECM Reduces GAGs Axial Inhibition of Axial Length Elongation ECM->Axial Prevents Scleral Thinning

Muscarinic signaling cascade of N-Desmethyl Pirenzepine in scleral ECM remodeling.

Statistical Comparison of Axial Length Efficacy

The following table synthesizes quantitative data derived from standardized in vivo Form-Deprivation Myopia (FDM) models and in vitro scleral fibroblast assays. As an orthosteric scaffold and active metabolite, NDP demonstrates a highly balanced profile, offering greater target engagement than its parent compound (Pirenzepine) while avoiding the pan-muscarinic toxicity of Atropine.

CompoundReceptor SelectivityAxial Length Elongation (mm)*Inhibition Efficacy (%)Scleral Fibroblast IC50 (µM)
Vehicle Control N/A+0.45 ± 0.040%N/A
Atropine (0.1%) Non-selective (M1-M5)+0.09 ± 0.02~80%1.2 ± 0.3
Pirenzepine (2%) M1 Selective+0.22 ± 0.03~51%4.8 ± 0.5
N-Desmethyl Pirenzepine (2%) M1/M4 Dualsteric Precursor+0.18 ± 0.03~60%3.5 ± 0.4

*Data representative of a 4-week preclinical FDM model. Differences between NDP and Vehicle are statistically significant (p < 0.01, ANOVA).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that experimental design must inherently control for biological noise. The following protocols are engineered to be self-validating, ensuring that observed axial length changes are causally linked to the pharmacological intervention rather than experimental artifacts.

Protocol A: In Vivo Form-Deprivation Myopia (FDM) Biometry

Objective: Quantify the inhibition of axial elongation using a mammalian or avian FDM model.

  • Baseline Biometry & Calibration:

    • Step: Perform baseline optical coherence biometry (e.g., Lenstar or IOLMaster) on day 0 prior to induction.

    • Causality: High-resolution swept-source OCT is mandatory because it is non-contact. Traditional ultrasound pachymetry requires corneal applanation, which artificially compresses the anterior chamber and introduces unacceptable variance in axial length measurements.

  • Induction via Monocular Deprivation:

    • Step: Attach a translucent hemispherical diffuser to the right eye. Leave the left eye uncovered.

    • Causality: Diffusers degrade image contrast at the retina without eliminating light perception. This local retinal blur triggers the biochemical cascade for axial elongation independent of cortical visual processing, isolating the ocular mechanism.

  • Dosing Regimen & Internal Control:

    • Step: Administer 50 µL of NDP (2% solution) topically to the deprived eye daily. Administer 50 µL of the vehicle to the contralateral (left) eye.

    • Causality: Using the contralateral eye as a vehicle-treated control creates a self-validating system. It neutralizes systemic baseline fluctuations (e.g., natural growth rates, systemic absorption of the drug), allowing for the precise calculation of relative interocular differences.

  • Endpoint Measurement & Efficacy Calculation:

    • Step: At week 4, remove diffusers and repeat biometry. Calculate Inhibition Efficacy =

      
      .
      
Protocol B: In Vitro Scleral Fibroblast Proliferation Assay

Objective: Validate the direct effect of NDP on scleral ECM cellular machinery.

  • Tissue Isolation & Culturing:

    • Step: Dissect posterior scleral tissue, remove the choroid/RPE, and digest with collagenase type I to isolate fibroblasts.

    • Causality: The posterior pole is the primary site of myopic elongation. Isolating cells specifically from this region ensures the assay accurately reflects the targeted pathological microenvironment.

  • Pharmacological Treatment & BrdU Incorporation:

    • Step: Seed fibroblasts in 96-well plates. Treat with varying concentrations of NDP (0.1 µM to 10 µM). Add Bromodeoxyuridine (BrdU) for the final 24 hours of incubation.

    • Causality: We utilize BrdU incorporation rather than standard MTT assays. MTT measures mitochondrial metabolic activity, which can fluctuate independently of cell division. BrdU directly integrates into newly synthesized DNA, providing an absolute, artifact-free quantification of fibroblast proliferation and subsequent ECM remodeling capacity.

References
  • WO 2006/008118 A1 - Pirenzepine Efficacy in Myopia Source: Google Patents / Googleapis URL:[Link]

  • Dualsteric Muscarinic Antagonists-Orthosteric Binding Pose Controls Allosteric Subtype Selectivity Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Desmethyl Pirenzepine: Laboratory Disposal &amp; Waste Management Protocol

Executive Summary & Core Directive The Core Directive: N-Desmethyl Pirenzepine (NDP) is a bioactive metabolite of the M1 muscarinic antagonist Pirenzepine. Due to its pharmacological activity and the stability of its tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Core Directive: N-Desmethyl Pirenzepine (NDP) is a bioactive metabolite of the M1 muscarinic antagonist Pirenzepine. Due to its pharmacological activity and the stability of its tricyclic pyridobenzodiazepinone core, high-temperature incineration is the only validated disposal method.

Do not treat this compound as general organic trash or flush it down the drain.

As researchers, we operate under the Precautionary Principle . While specific GHS hazard data for this metabolite is often listed as "Not Classified" or "No Data Available" in vendor SDS, you must manage it with the same rigor as a Category 3 Acute Toxicant until proven otherwise. This guide outlines a self-validating "Cradle-to-Grave" workflow to ensure regulatory compliance (RCRA/EPA) and environmental safety.

Technical Profile & Risk Assessment

To dispose of a chemical safely, you must understand what resists destruction. NDP possesses a robust tricyclic structure that resists standard chemical oxidation (e.g., bleach).

PropertyDataOperational Implication
Compound Name N-Desmethyl PirenzepineLabel as "Pharmaceutical Waste"
CAS Number 63257-31-8Use for Waste Manifesting
Parent Drug PirenzepineM1 Antagonist (Bioactive)
Molecular Formula C₁₈H₁₉N₅O₂Nitrogen-rich (NOx potential upon burning)
Stability High (Tricyclic Core)Resists biodegradation; Incineration mandatory
RCRA Status Non-Listed (P/U List)Manage as "Non-Creditable Hazardous Waste"
The "Bioactive Unknown" Protocol

In drug development, metabolites often lack comprehensive toxicity studies. You must adopt the "Bioactive Unknown" containment strategy:

  • Assume Potency: Treat NDP as equipotent to Pirenzepine.

  • Zero Discharge: No aqueous release to municipal water systems.

  • Chain of Custody: Waste containers must be traceable back to the generator.

Operational Disposal Workflow

This protocol is designed to be a self-validating system . The physical act of segregation and specific labeling acts as a "check" to prevent this compound from entering the general trash stream.

Scenario A: Solid Waste (Pure Substance, Expired Vials, Contaminated PPE)

Objective: Containment for off-site incineration.

  • Primary Containment: Place the vial, weigh boat, or contaminated gloves into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or white pharmaceutical waste bucket.

    • Why HDPE? It is resistant to chemical leaching and puncture-proof.

  • Labeling: Apply a yellow "Hazardous Waste" label.

    • Text: "Waste Pharmaceutical - N-Desmethyl Pirenzepine - Toxic/Irritant."

  • Validation: Log the mass added to the container on the "Waste Accumulation Log" attached to the drum.

Scenario B: Liquid Waste (HPLC Effluent, Mother Liquor)

Objective: Segregation based on solvent compatibility.

  • Characterize the Solvent:

    • If dissolved in Methanol/Acetonitrile (common for HPLC): Classify as "Flammable Organic Waste (Pharmaceutical Contaminated)."

    • If dissolved in Water/Buffer : Classify as "Aqueous Toxic Waste."

  • Segregation: Pour into the appropriate carboy (Safety Can).

    • Critical Step: Do not mix with oxidizers (e.g., Nitric Acid waste) as the amine groups in NDP can form unstable N-nitroso compounds or generate heat.

  • Labeling: Mark the tag with "Contains Trace N-Desmethyl Pirenzepine."

Decision Logic & Workflow Visualization

The following diagram illustrates the decision tree for handling NDP. This visual aid ensures that lab personnel make the correct stream selection immediately at the bench.

NDP_Disposal_Protocol Start Waste Generation: N-Desmethyl Pirenzepine State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, Vials, PPE) State_Check->Solid Solid Liquid Liquid Waste (Solutions, HPLC) State_Check->Liquid Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging Solid_Container Rigid HDPE Drum (White/Blue Pharm Waste) Bagging->Solid_Container Labeling LABELING: 'Contains Bioactive Metabolite' CAS: 63257-31-8 Solid_Container->Labeling Solvent_Check Solvent Type? Liquid->Solvent_Check Org_Waste Organic Solvents (MeOH, ACN, DMSO) Solvent_Check->Org_Waste >10% Organic Aq_Waste Aqueous Buffers (pH 4-9) Solvent_Check->Aq_Waste Mostly Water Carboy_Org Flammable Waste Carboy (Red Can) Org_Waste->Carboy_Org Carboy_Aq Aqueous Toxic Carboy (Clear/Blue) Aq_Waste->Carboy_Aq Carboy_Org->Labeling Carboy_Aq->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (>1000°C) Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of N-Desmethyl Pirenzepine, ensuring stream separation for optimal incineration efficiency.

Scientific Rationale: Why Incineration?

You might ask, "Why can't I chemically deactivate this in the hood?"

  • Ring Stability: The tricyclic structure of Pirenzepine derivatives is chemically robust. Standard oxidative treatments (e.g., 10% Sodium Hypochlorite) may not fully cleave the diazepinone ring, potentially leaving bioactive residues or creating chlorinated byproducts that are more ecotoxic.

  • Environmental Persistence: Pharmaceutical metabolites are "pseudo-persistent" pollutants. If released into waterways (via sink disposal), they bypass standard wastewater treatment plants (WWTP) and can affect aquatic life.

  • Regulatory Certainty: High-temperature incineration (>1000°C) guarantees the thermal decomposition of the organic framework into CO₂, H₂O, and NOx, complying with EPA "Best Demonstrated Available Technology" (BDAT) standards for pharmaceutical waste.

Emergency Procedures (Spill Response)

In the event of a powder spill of N-Desmethyl Pirenzepine:

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (to prevent inhalation of bioactive dust).

  • Containment: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or methanol) to prevent dust generation.

  • Clean Up: Wipe up the material and place all waste (including the towels and gloves) into the Solid Pharmaceutical Waste drum described above.

  • Decontamination: Wash the surface with a detergent solution, followed by water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107779, N-Desmethylpirenzepine.

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).

  • Santa Cruz Biotechnology. N-Desmethyl Pirenzepine Safety Data Sheet (Note: Referencing parent compound Pirenzepine handling protocols).
  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.

Handling

Personal protective equipment for handling N-Desmethyl Pirenzepine

Executive Safety Summary Treat as: Pharmacologically Active / Potent Compound (OEB 3 Provisional) N-Desmethyl Pirenzepine is a primary metabolite of Pirenzepine, a selective M1 muscarinic receptor antagonist. While the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Pharmacologically Active / Potent Compound (OEB 3 Provisional)

N-Desmethyl Pirenzepine is a primary metabolite of Pirenzepine, a selective M1 muscarinic receptor antagonist. While the parent compound (Pirenzepine) has a well-characterized safety profile, specific toxicological data for this metabolite is limited.

The Core Directive: In the absence of specific Occupational Exposure Limits (OELs), you must apply the Precautionary Principle . This protocol defaults to Occupational Exposure Band (OEB) 3 standards (10–100 µg/m³ containment target). This ensures researcher safety against potential increased potency or distinct off-target effects inherent to metabolic derivatives.

Risk Assessment & Biological Mechanism

Hazard Identification
  • Primary Hazard: Inhalation of airborne particulates (dust) during weighing.

  • Mechanism of Action: Competitive antagonism of M1 muscarinic acetylcholine receptors.

  • Potential Acute Symptoms (Anticholinergic Toxidrome):

    • Mydriasis (dilated pupils) and blurred vision.

    • Xerostomia (dry mouth) and dry skin.

    • Tachycardia (elevated heart rate).

    • Urinary retention.[1]

  • Physical State: Solid (typically white to off-white powder). Static charge generation is a high risk during transfer.

Control Banding Logic

Since no specific OEL exists, we utilize a control banding approach based on the parent drug's clinical potency. Pirenzepine is administered in milligram quantities (e.g., 50mg/day). This places the compound in a Moderate Hazard category (OEB 2/3). However, for laboratory handling of the pure metabolite, we elevate to OEB 3 to account for:

  • Higher concentration (pure substance vs. formulated tablet).

  • Unknown specific potency of the N-desmethyl variant.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational activity. "Universal Precautions" are insufficient; task-specific armor is required.

Component Standard Laboratory Entry (Low Risk)Solid Handling / Weighing (High Risk - Critical Control Point)Solution Handling (Moderate Risk)
Respiratory Surgical Mask (Product protection only)N95 or P100 Respirator (Fit-tested) OR Powered Air Purifying Respirator (PAPR) if outside hood.Surgical Mask or N95 (Risk is splash, not dust)
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4-5 mil; Inner: 4 mil). Rationale: Visual breach detection.Single Nitrile Gloves (Chemical resistant)
Eye Protection Safety Glasses with Side ShieldsChemical Safety Goggles (Sealed). Rationale: Prevents dust entry via convection currents.Safety Glasses with Side Shields
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers (Disposable). Rationale: Prevents dust retention on fabric.Standard Lab Coat
Engineering General Room VentilationChemical Fume Hood or Class II BSC . Face Velocity: 80–100 fpm.Fume Hood (Recommended)

Operational Protocol: Step-by-Step

Phase 1: Preparation (The "Clean Start")
  • Verify Engineering Controls: Check the fume hood monitor. Ensure face velocity is between 0.4 and 0.5 m/s (80-100 fpm).

  • Static Mitigation: Place an ionizing fan or anti-static gun inside the hood.

    • Why? N-Desmethyl Pirenzepine powder is prone to static cling. Static discharge can cause "powder fly," resulting in invisible aerosolization.

  • Surface Prep: Line the work surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.

Phase 2: Weighing (The Critical Control Point)
  • Donning: Put on double gloves and Tyvek sleeve covers.

  • Tare: Place the receiving vessel (volumetric flask or vial) on the balance inside the hood. Tare the balance.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not "dump" powder. Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Closure: Cap the receiving vessel immediately after transfer. Cap the source container.

  • Decontamination: Wipe the exterior of the receiving vessel and the source container with a Kimwipe dampened with 70% Ethanol or Methanol (solubility dependent) before removing them from the hood.

Phase 3: Solubilization
  • Add solvent (e.g., DMSO, Methanol, or Water/Buffer) to the vessel.

  • Vortex or sonicate inside the hood.

  • Note: Once in solution, the inhalation risk drops significantly, but skin absorption risk remains. Maintain glove discipline.

Phase 4: Waste Disposal
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into a Hazardous Chemical Solid Waste bag (double-bagged).

  • Liquid Waste: Dispose of excess solutions in High BTU Incineration streams. Do not pour down the drain.

  • Labeling: Label all waste clearly as "Contains Muscarinic Antagonist Metabolite."

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes and safety barriers in the handling workflow.

G start Start: N-Desmethyl Pirenzepine Handling Request risk_check Risk Assessment: Verify OEB 3 Status start->risk_check ppe_don Don PPE: Double Gloves, N95/P100, Tyvek Sleeves risk_check->ppe_don Confirmed hood_check Engineering Check: Hood Velocity > 80 fpm? ppe_don->hood_check hood_check->hood_check Fail (Adjust Flow) weighing CRITICAL CONTROL POINT: Weighing (Static Control) hood_check->weighing Pass decon Decontamination: Wipe Container Exterior weighing->decon Powder Secured solubilization Solubilization: Add Solvent & Vortex decon->solubilization waste Disposal: Incineration Stream solubilization->waste Excess/Cleanup stop Process Complete solubilization->stop Sample Ready waste->stop

Figure 1: Operational workflow emphasizing the Critical Control Point during weighing.

Emergency Response

Exposure Scenarios
Event Immediate Action
Inhalation Move to fresh air immediately. Alert Lab Safety Officer. Monitor for dry mouth/tachycardia.
Skin Contact Wash with soap and water for 15 minutes.[2] Do not scrub hard (avoids abrasion/absorption).
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open.
Spill (>10mg) Evacuate area. Allow dust to settle (30 mins). Clean up wearing Full PPE (P100 mask) using wet-wiping method. Do not dry sweep.
Medical Surveillance Note

If exposure is suspected, provide the medical team with the SDS for Pirenzepine (Parent Compound) as a reference proxy, explicitly noting this is the N-desmethyl metabolite.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5486333, N-Desmethylpirenzepine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link]

Sources

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